Irinotecan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQSNNFCGGAFS-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041051 | |
| Record name | Irinotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.07e-01 g/L | |
| Record name | Irinotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Pale yellow powder | |
CAS No. |
97682-44-5, 100286-90-6 | |
| Record name | Irinotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97682-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Irinotecan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097682445 | |
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| Record name | Irinotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | irinotecan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Irinotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-7-ethyl-10-hydroxycamptothecine 10-[1,4â??-bipiperidine]-1â??-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | IRINOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7673326042 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | IRINOTECAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 222 - 223 °C | |
| Record name | Irinotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRINOTECAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Irinotecan Hydrochloride: Molecular and Cellular Mechanisms of Action
Inhibition of DNA Topoisomerase I (Topo I) by SN-38
The cytotoxic effects of irinotecan (B1672180) are primarily attributed to its active metabolite, SN-38, which is a potent inhibitor of DNA topoisomerase I (Topo I). focusbiomolecules.compharmgkb.orgmdpi.com Topo I plays a crucial role in relieving the torsional strain of DNA during essential cellular processes like replication and transcription by creating temporary single-strand breaks. patsnap.compatsnap.comhasekidergisi.com
Mechanism of Topo I Stabilization and Cleavable Complex Formation
SN-38 exerts its effect by binding to the complex formed between Topo I and DNA. patsnap.commdpi.com This binding action stabilizes the "cleavable complex," preventing the enzyme from re-ligating the single-strand break it has created in the DNA backbone. cancercareontario.capatsnap.compatsnap.com The SN-38 molecule essentially traps the Topo I enzyme while it is covalently bound to the DNA. mdpi.com This stabilization of the Topo I-DNA covalent complex is a key step in the drug's mechanism. pharmgkb.orgiiarjournals.org The formation of this ternary complex, consisting of Topo I, DNA, and SN-38, interferes with the normal enzymatic cycle of Topo I. drugbank.com
Induction of DNA Single-Strand Breaks and Subsequent Double-Strand Breaks
By preventing the re-ligation of the DNA strand, SN-38's interaction with the Topo I-DNA complex leads to the accumulation of single-strand breaks. patsnap.compatsnap.combpsbioscience.com These single-strand breaks are induced by the normal action of Topoisomerase I, but their persistence is the direct result of SN-38's inhibitory effect. cellgs.comcaymanchem.com When the cellular machinery for DNA replication encounters these stabilized single-strand breaks, it results in the formation of more severe DNA lesions known as double-strand breaks. patsnap.compatsnap.comnih.gov These double-strand breaks are highly cytotoxic and difficult for cells to repair, ultimately leading to cell death. patsnap.comdrugbank.com Studies have shown a direct correlation between the drug-induced formation of these cleavable complexes and the subsequent appearance of double-strand DNA breaks. nih.gov
S-Phase Specificity and Replication Fork Collision
The cytotoxic activity of this compound and SN-38 is most pronounced during the S-phase of the cell cycle, the period when DNA synthesis occurs. pharmgkb.orgdrugbank.combeatcancer.eu This is because the conversion of the single-strand breaks into lethal double-strand breaks is dependent on the progression of the DNA replication fork. patsnap.comnih.gov The collision of the moving replication fork with the SN-38-stabilized Topo I-DNA complex is the event that triggers the formation of these double-strand breaks. drugbank.comnih.govcreative-biolabs.com This interference with the moving replication fork leads to replication arrest and the generation of the lethal DNA damage. drugbank.comresearchgate.net While the primary mechanism is S-phase dependent, some research suggests that SN-38 can also induce chromatid breaks independently of DNA synthesis. nih.gov
Activation of Apoptosis and Programmed Cell Death Pathways
The extensive DNA damage, particularly the formation of double-strand breaks, induced by SN-38 triggers the cell's natural process of programmed cell death, known as apoptosis. patsnap.compatsnap.comdrugbank.com This is a major contributor to the anticancer effects of the drug. patsnap.com The accumulation of irreparable DNA breaks signals the cell to initiate apoptotic pathways. hasekidergisi.comcancer.gov
The process of apoptosis induction by this compound can involve several key molecular players. In some colon cancer cells, this compound has been shown to induce DNA damage that leads to cytotoxicity, resulting in either apoptosis or premature senescence. nih.gov The response can vary between different cell types; for instance, in normal colonic epithelial cells, apoptosis is the predominant outcome. nih.gov This apoptotic response can be dependent on caspases, a family of protease enzymes essential for programmed cell death. nih.goviiarjournals.org
Furthermore, studies have demonstrated that SN-38 can induce the activation of caspase-3 and the cleavage of PARP, both of which are critical events in the execution phase of apoptosis. nih.gov Research in hepatocellular carcinoma cells has shown that this compound can significantly upregulate the expression of pro-apoptotic genes such as Bad, Bax, and p53. hasekidergisi.com The activation of the p53 tumor suppressor protein is a common response to DNA damage and can be a key initiator of the apoptotic cascade. hasekidergisi.comnih.gov However, the induction of apoptosis is not universal across all cancer cell types, as some studies have shown that this compound can induce cell cycle arrest without leading to apoptosis or necrosis in certain colorectal cancer cell lines. karger.com In some instances, the cellular response to this compound can be a switch between senescence and apoptosis, which can be influenced by other signaling pathways like the Akt pathway. oncotarget.com
Impact on DNA Replication and Transcription Processes
The primary mechanism of this compound's active metabolite, SN-38, directly disrupts the fundamental processes of DNA replication and transcription. patsnap.compatsnap.comwikipedia.org By inhibiting topoisomerase I, SN-38 prevents the enzyme from relieving the torsional strain that builds up in the DNA double helix as it is unwound for replication and transcription. patsnap.compatsnap.com
The stabilization of the cleavable complex by SN-38 effectively blocks the progression of the DNA replication machinery, leading to replication arrest. drugbank.comaacrjournals.org This blockage and the subsequent creation of double-strand breaks are the main drivers of the drug's cytotoxicity, particularly during the S-phase of the cell cycle. patsnap.compharmgkb.org
In addition to its profound effect on DNA replication, SN-38 also impedes transcription. taylorandfrancis.comwikipedia.org Topoisomerase I is necessary to relax DNA supercoiling that occurs as RNA polymerase moves along the DNA template during transcription. patsnap.com By inhibiting this function, SN-38 can suppress the transcriptional activity of various genes. nih.govresearchgate.net For example, studies have shown that SN-38 can inhibit the transcription of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular resistance to oxidative stress. nih.govresearchgate.net Furthermore, research has indicated that topoisomerase I inhibition can suppress the expression of a vast majority of genes induced by certain signaling molecules. researchgate.net The inhibitory effect of SN-38 on RNA synthesis, however, has been reported to be less potent than its impact on DNA synthesis. selleck.co.jp
Pharmacology and Metabolism of Irinotecan Hydrochloride
Prodrug Activation Pathways
The conversion of irinotecan (B1672180) to its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), is the cornerstone of its anticancer activity. This bioactivation is primarily mediated by esterase enzymes, which cleave the carbamate (B1207046) linkage in the this compound molecule.
Carboxylesterase-Mediated Hydrolysis to SN-38 (CES1, CES2)
The primary enzymes responsible for the hydrolysis of this compound to SN-38 are carboxylesterases (CES), with two main isoforms, CES1 and CES2, playing significant roles. nih.gov These enzymes are found in various tissues, including the liver, colon, kidney, and blood cells. nih.gov The conversion process, which occurs mainly in the liver, is relatively slow, with only about 2-5% of the administered this compound being converted to SN-38. nih.gov
Research has shown that CES2 has a substantially higher affinity for this compound compared to CES1, making it the predominant enzyme in this activation pathway. nih.govwikipedia.org Studies using human colorectal adenocarcinoma cell lines have demonstrated that cells overexpressing hCE-2 exhibit significantly higher rates of this compound hydrolysis compared to those overexpressing hCE-1. aacrjournals.orgnih.gov This increased conversion rate in hCE-2 expressing cells also correlated with greater sensitivity to the cytotoxic effects of this compound. aacrjournals.orgnih.gov
Table 1: Comparison of Carboxylesterase Isoforms in this compound Activation
| Enzyme Isoform | Relative Affinity for this compound | Primary Location | Impact on this compound Sensitivity |
|---|---|---|---|
| CES1 | Lower | Liver, Colon, Kidney, Blood Cells nih.gov | Less significant compared to CES2. aacrjournals.org |
| CES2 | 12.5-fold higher than CES1 nih.govwikipedia.org | Liver, Colon, Kidney, Blood Cells nih.gov | Major contributor to this compound activation and cytotoxicity. aacrjournals.orgnih.gov |
Role of Butyrylcholinesterase (hBChE) in Activation
In addition to carboxylesterases, butyrylcholinesterase (hBChE), an enzyme found predominantly in plasma, also contributes to the activation of this compound. nih.govwikipedia.org While CES enzymes are primarily responsible for intrahepatic conversion, hBChE facilitates the hydrolysis of this compound to SN-38 within the bloodstream. nih.govmdpi.com Notably, butyrylcholinesterase exhibits a six-fold higher activity for this compound conversion than carboxylesterases found in the blood. nih.govwikipedia.org
Intratumoral Prodrug Conversion
A significant aspect of this compound's pharmacology is its potential for activation directly within tumor tissues. nih.gov Studies have demonstrated that various cancer cells, including those from malignant gliomas and non-small cell lung cancer, express carboxylesterases capable of converting this compound to SN-38. aacrjournals.orgnih.govnih.gov This intratumoral conversion can augment the local concentration of the active drug, potentially enhancing its anti-cancer effect at the tumor site. nih.gov
In vivo studies using murine glioma models have confirmed that intratumorally administered this compound is effectively converted to SN-38 within the tumor. nih.gov This localized activation bypasses the need for hepatic metabolism, which can be variable among patients. aacrjournals.org Research has shown that in non-small cell lung cancer, approximately 70% of tumors express the human carboxylesterase (hCE) necessary for this conversion. nih.gov
Detoxification and Inactivation Pathways
The potent activity of SN-38 necessitates efficient detoxification mechanisms to prevent excessive damage to healthy tissues. The primary route of SN-38 inactivation is through glucuronidation, a process that renders the molecule more water-soluble and facilitates its excretion.
Glucuronidation of SN-38 by Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1) to SN-38G
The detoxification of SN-38 is primarily carried out by the enzyme Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1). nih.gov This enzyme, located mainly in the liver, catalyzes the conjugation of a glucuronic acid moiety to SN-38, forming the inactive and water-soluble metabolite, SN-38 glucuronide (SN-38G). nih.govpnas.org SN-38G is approximately 100-fold less active as a topoisomerase I inhibitor compared to SN-38. aacrjournals.org
Genetic variations in the UGT1A1 gene can significantly impact the efficiency of this detoxification process. patsnap.comnih.gov For instance, the UGT1A1*28 polymorphism, characterized by an additional TA repeat in the promoter region of the gene, is associated with reduced UGT1A1 enzyme activity. nih.govnih.gov Individuals with this variant have lower rates of SN-38 glucuronidation, leading to higher and more prolonged exposure to the active SN-38 metabolite. nih.govnih.gov
Table 2: Key Molecules in this compound Metabolism
| Compound Name | Role in Metabolism |
|---|---|
| This compound hydrochloride | Prodrug, administered form. patsnap.com |
| SN-38 | Active metabolite, highly cytotoxic. patsnap.com |
| SN-38G | Inactive glucuronide metabolite, for excretion. nih.gov |
De-conjugation of SN-38G by Bacterial β-Glucuronidases in the Intestinal Lumen
Following its formation in the liver, SN-38G is secreted into the bile and enters the intestinal lumen for elimination. pharmgkb.org However, within the gut, a secondary metabolic process can occur that reactivates the drug. Certain bacteria residing in the intestinal microflora produce enzymes called β-glucuronidases. nih.govresearchgate.net These bacterial enzymes can cleave the glucuronic acid from SN-38G, thereby regenerating the active and toxic SN-38 metabolite directly in the intestinal tract. nih.govspandidos-publications.comnih.gov
This de-conjugation process is a significant factor contributing to this compound-induced gastrointestinal toxicity. nih.gov The regenerated SN-38 can cause damage to the intestinal mucosa. pnas.org Studies in rats have shown that the deconjugation of SN-38G by cecal microflora is rapid, with most of the conversion to SN-38 occurring within one hour of incubation. nih.gov Interestingly, a significant portion of the regenerated SN-38 appears to be rapidly adsorbed onto intestinal bacterial cell walls or dietary fibers, with only a fraction remaining in a free, unbound form capable of causing mucosal damage. nih.gov
Cytochrome P450 (CYP3A4, CYP3A5) Oxidation to Inactive Metabolites (APC, NPC)
This compound hydrochloride's metabolic pathway includes oxidation by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, leading to the formation of inactive metabolites. pharmgkb.orgnih.govspandidos-publications.com This oxidative process is a significant route for the drug's inactivation and elimination, competing with its conversion to the active metabolite, SN-38. pharmgkb.orgresearchgate.net
The two main inactive metabolites produced through this pathway are 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC) and 7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin (NPC). pharmgkb.orgaacrjournals.org The formation of both APC and NPC is primarily catalyzed by the CYP3A4 isozyme through the oxidation of the piperidinylpiperidine side chain of this compound. eur.nlnih.gov While CYP3A5 also participates in this compound metabolism, its activity results in a different metabolic profile, and it does not produce APC or NPC. eur.nlnih.gov Instead, CYP3A5 has been shown to generate a metabolite through the de-ethylation of the camptothecin (B557342) moiety. nih.gov Research indicates that this compound is preferentially metabolized by CYP3A4 over CYP3A5. nih.gov
Transport Mechanisms
Organic Anion Transporting Polypeptide (OATP) 1B1 Transporter-Mediated Uptake
The hepatic uptake of this compound's active metabolite, SN-38, is significantly mediated by the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), a transporter predominantly expressed on the sinusoidal membrane of hepatocytes. nih.govaacrjournals.orgtandfonline.com In vitro studies using cells engineered to express OATP1B1 have demonstrated that SN-38 is a substrate for this transporter, whereas this compound and its glucuronide conjugate, SN-38G, are not. nih.gov This suggests that OATP1B1 plays a crucial role in clearing SN-38 from the bloodstream into the liver for further metabolism and excretion. nih.govaacrjournals.org
The functional significance of OATP1B1 in this compound disposition is highlighted by the impact of its genetic polymorphisms. nih.govnih.gov For instance, the OATP1B1*15 haplotype, which results in decreased transport activity, has been associated with a significant increase in the systemic exposure (AUC) of SN-38. tandfonline.comnih.govjst.go.jp This reduced hepatic uptake can lead to higher plasma concentrations of the active metabolite, potentially increasing the risk of toxicity. aacrjournals.orgsolvobiotech.com Studies in humanized mice have further supported these findings, showing that while human OATP1B1 mediates the uptake of SN-38, it does not appear to transport the parent drug, this compound, in vivo. aacrjournals.org
ATP-Binding Cassette (ABC) Transporters in Efflux and Secretion (ABCB1/MDR1, ABCC1/MRP1, ABCC2/MRP2, ABCG2/BCRP)
The efflux and secretion of this compound and its metabolites from cells, particularly from hepatocytes into the bile, are managed by several ATP-binding cassette (ABC) transporters. nih.govresearchgate.net These transporters are key players in the drug's elimination pathway. nih.gov
ABCB1 (P-glycoprotein/MDR1): This transporter is located on the bile canalicular membrane and is responsible for the secretion of this compound and its metabolites into the bile. pharmgkb.orgnih.gov Genetic variants in the ABCB1 gene have been linked to altered pharmacokinetics and toxicity of this compound. nih.govnih.gov
ABCC1 (MRP1) and ABCC2 (MRP2): Both ABCC1, a hepatic basolateral efflux transporter, and ABCC2, located on the canalicular membrane, are involved in the transport of this compound and its metabolites. pharmgkb.orgnih.gov ABCC2 is a key transporter facilitating the secretion of this compound, SN-38, and SN-38G from hepatocytes into the bile. pharmgkb.orgaacrjournals.org Polymorphisms in ABCC1 and ABCC2 have been associated with variations in SN-38 exposure and treatment-related toxicities. nih.govnih.gov
ABCG2 (BCRP): This transporter, also known as Breast Cancer Resistance Protein, is found in various tissues, including the intestine and the canalicular membrane of hepatocytes, and actively transports this compound and SN-38. pharmgkb.orgaacrjournals.orgmdpi.com Overexpression of ABCG2 in cancer cells can confer resistance to this compound. nih.gov Genetic variants of ABCG2, such as the 421C>A polymorphism, can lead to reduced transporter function, potentially affecting drug disposition and toxicity. pharmgkb.orgnih.gov
Enterohepatic Recirculation of this compound and Metabolites
Enterohepatic recirculation is a phenomenon observed in the pharmacokinetics of this compound and its active metabolite, SN-38. nih.govnih.gov This process involves the biliary excretion of the drug and its metabolites into the intestine, followed by their potential reabsorption back into the systemic circulation. tandfonline.comufl.edu
After this compound is metabolized in the liver, its inactive glucuronide conjugate, SN-38G, is excreted into the bile and enters the intestinal lumen. eur.nlufl.edu Within the intestine, bacterial β-glucuronidases can cleave the glucuronide moiety from SN-38G, converting it back to the active, cytotoxic form, SN-38. eur.nlpnas.org This free SN-38 can then be reabsorbed from the intestine back into the bloodstream, leading to a secondary peak or a "rebound" in its plasma concentration profile. aacrjournals.orgnih.govnih.gov This recirculation can prolong the exposure of the body to the active metabolite. eur.nl
Pharmacogenomics and Interindividual Variability in Irinotecan Hydrochloride Response
Genetic Polymorphisms in UGT1A1
A critical enzyme in the metabolic pathway of irinotecan (B1672180) is UDP-glucuronosyltransferase 1A1 (UGT1A1). This enzyme is responsible for the detoxification of SN-38, the active and toxic metabolite of this compound. nih.gov Genetic variations, or polymorphisms, within the UGT1A1 gene can lead to reduced enzyme activity, resulting in higher levels of SN-38 and an increased risk of severe side effects. nih.govcancertreatmentjournal.com
UGT1A1*28 Allele and its Association with SN-38 Exposure and Toxicity
The UGT1A128 allele is a well-studied genetic variant characterized by an extra TA repeat in the promoter region of the gene, leading to reduced UGT1A1 expression and enzyme activity. ascopubs.org Individuals who are homozygous for the UGT1A128 allele (genotype 28/28) have a significantly higher risk of experiencing severe toxicities, particularly neutropenia (a sharp drop in a type of white blood cell), when treated with this compound. nih.govnih.gov This increased risk is directly linked to higher systemic exposure to the active metabolite, SN-38. nih.govmdpi.com Studies have shown that patients with the UGT1A128/*28 genotype can have a substantially higher area under the curve (AUC) for SN-38 compared to those with the wild-type genotype. nih.gov The association between the UGT1A128 allele and this compound-induced toxicity is dose-dependent. nih.gov
UGT1A1*6 Haplotype and its Clinical Significance
Another significant genetic variant, particularly prevalent in Asian populations, is the UGT1A16 haplotype. nih.govkarger.com This variant involves a single nucleotide polymorphism in exon 1 of the UGT1A1 gene, which also results in decreased enzyme function. karger.comnih.gov Individuals who are homozygous (6/6) or compound heterozygous (6/28) for these alleles are also at an elevated risk for severe neutropenia and diarrhea when treated with this compound. nih.govnih.govtandfonline.com The clinical significance of the UGT1A16 allele is recognized in some populations to be as important as the UGT1A128 allele in predicting this compound toxicity. karger.comascopubs.org In fact, some studies in Asian populations have reported a higher frequency of the UGT1A16 allele compared to the UGT1A128 allele. nih.govascopubs.org
Impact of UGT1A1 Genotype on Neutropenia and Diarrhea Risk
The presence of UGT1A1 polymorphisms, specifically the 28 and *6 alleles, is a major risk factor for this compound-induced neutropenia and diarrhea. cancertreatmentjournal.comascopubs.org Patients homozygous for the UGT1A128 allele (28/28) have a markedly higher incidence of severe (grade 3 or 4) neutropenia. nih.govoup.com Similarly, the UGT1A16 allele, either in a homozygous (6/6) or compound heterozygous (6/*28) state, is strongly associated with severe neutropenia. nih.govtandfonline.com While the link between UGT1A1 genotype and severe diarrhea is also established, some studies have reported conflicting results. nih.govoup.com However, the FDA label for this compound acknowledges that individuals with UGT1A128 and *6 alleles may be at an increased risk of severe diarrhea. pharmgkb.org
Table 1: Impact of UGT1A1 Genotype on this compound-Induced Toxicity
Polymorphisms in Other Drug-Metabolizing Enzymes (e.g., UGT1A7, UGT1A9)
While UGT1A1 is the primary enzyme for SN-38 glucuronidation, other members of the UGT1A family, such as UGT1A7 and UGT1A9, also play a role in this metabolic process. nih.govspandidos-publications.com Polymorphisms in these genes can further contribute to the interindividual variability in this compound response. For instance, certain variants of UGT1A7, such as UGT1A73, have been shown to have reduced activity in metabolizing SN-38. nih.gov Similarly, polymorphisms in UGT1A9 have been associated with altered SN-38 glucuronidation and may influence the risk of this compound-induced toxicities. ascopubs.orgspandidos-publications.com Research suggests that a comprehensive analysis of polymorphisms across UGT1A1, UGT1A7, and UGT1A9 may provide a better prediction of this compound toxicity than focusing on UGT1A1 alone. ascopubs.orgspandidos-publications.com
Genetic Variations in Drug Transporters (e.g., ABCC2, ABCB1)
The transport of this compound and its metabolites into and out of cells is mediated by ATP-binding cassette (ABC) transporters. researchgate.net Genetic variations in the genes encoding these transporters, such as ABCC2 (also known as MRP2) and ABCB1 (also known as MDR1), can affect drug distribution and elimination, thereby influencing both toxicity and efficacy. nih.govresearchgate.net Polymorphisms in ABCB1 have been linked to altered this compound and SN-38 exposure. nih.govcapes.gov.br Similarly, variations in the ABCC2 gene have been associated with this compound-related toxicities. nih.govresearchgate.net For example, a study on colorectal cancer patients found an association between a variant in the ABCG2 transporter gene and protection against severe side effects of this compound. nih.gov
Pharmacodynamic Gene Variations (e.g., TDP1, XRCC1)
Beyond pharmacokinetics, genetic variations in pharmacodynamic genes—those that influence the drug's mechanism of action—can also affect treatment outcomes. nih.gov this compound's cytotoxic effect is achieved by inhibiting topoisomerase I, leading to DNA damage. nih.gov Genes involved in the cellular response to DNA damage, such as TDP1 (Tyrosyl-DNA Phosphodiesterase 1) and XRCC1 (X-ray repair cross-complementing protein 1), are therefore relevant to this compound's efficacy and toxicity. nih.govaacrjournals.org Studies have suggested that polymorphisms in TDP1 and XRCC1 may be associated with both the toxicity and the response to this compound therapy. nih.govpharmgkb.orgcapes.gov.br For example, certain XRCC1 haplotypes have been linked to a better objective response to this compound-based treatments in patients with advanced colorectal cancer. aacrjournals.orgpharmgkb.org
Table 2: Chemical Compounds Mentioned
Development of Pharmacogenomic Biomarkers for Toxicity and Efficacy Prediction
Genetic variations in enzymes and transporters involved in this compound's metabolic pathway are key determinants of its toxicity and efficacy. nih.govwikipathways.org The development of pharmacogenomic biomarkers focuses on identifying these genetic variants to predict patient outcomes and guide personalized therapy. tandfonline.com
The most well-established biomarker for this compound-induced toxicity is the UGT1A1 gene. nih.gov This gene encodes the UGT1A1 enzyme, which is primarily responsible for the glucuronidation and detoxification of SN-38. dovepress.com Polymorphisms in the UGT1A1 gene, such as UGT1A128* and UGT1A16, lead to reduced enzyme activity, resulting in higher exposure to SN-38 and an increased risk of severe neutropenia and diarrhea. srce.hrcancertreatmentjournal.comfrontiersin.org The UGT1A128 variant is common in Caucasian and African American populations, while UGT1A16* is more prevalent in Asian populations. srce.hrpharmgkb.org Clinical guidelines from bodies like the French National Network of Pharmacogenetics (RNPGx) recommend UGT1A1 genotyping before treatment, with dose adjustments for patients homozygous for the UGT1A128* allele (28/28). researchgate.netpharmgkb.org
Genes involved in the activation and pharmacodynamics of this compound are also being investigated as potential biomarkers. Carboxylesterase 2 (CES2) is the primary enzyme that converts this compound to the active SN-38, and variability in its expression may influence treatment response. nih.govnih.govoup.com The drug's target, topoisomerase I (TOP1), and genes involved in DNA damage repair pathways, such as XRCC1 and TDP1, are also being explored for their predictive value in treatment efficacy. aacrjournals.org For instance, increased TOP1 gene copy number has shown a borderline association with objective response, and certain haplotypes in XRCC1 have been linked to a better response to therapy. aacrjournals.orgnih.govresearchgate.net
The development of these pharmacogenomic biomarkers is a crucial step towards personalized medicine, aiming to optimize this compound therapy by maximizing efficacy while minimizing the risk of severe adverse events. tandfonline.com
Table 2: Pharmacogenomic Biomarkers for this compound Hydrochloride Response
| Gene | Function | Variant(s) of Interest | Clinical Association (Toxicity/Efficacy) | Source |
|---|---|---|---|---|
| UGT1A1 | Detoxification of SN-38 via glucuronidation. | UGT1A128, UGT1A16, UGT1A193 | Increased risk of severe neutropenia and diarrhea. | nih.govsrce.hrcancertreatmentjournal.com |
| ABCB1 | Efflux transporter for this compound and metabolites. | rs1128503, rs2032582, rs1045642 | Associated with overall toxicity, diarrhea, and mucositis. | nih.govfrontiersin.org |
| ABCC1 | Efflux transporter for SN-38. | rs6498588 | Associated with increased SN-38 exposure and neutropenia. | researchgate.netnih.gov |
| ABCC2 | Efflux transporter for this compound and metabolites. | Haplotypes | May predict toxicity in non-UGT1A128 carriers. | nih.govnih.gov |
| ABCG2 | Efflux transporter for this compound and metabolites. | c.421C>A | Associated with higher risk of severe toxicity and nonhematological toxicity. | nih.govresearchgate.net |
| SLCO1B1 | Hepatic uptake transporter. | 388A>G (rs2306283) | Associated with gastrointestinal toxicity. | nih.govtandfonline.com |
| CES2 | Activation of this compound to SN-38. | Promoter polymorphisms | Potential predictor of response. | nih.govoup.com |
| TOP1 | Drug target (Topoisomerase I). | Gene copy number, htSNPs | Borderline association with objective response; htSNPs related to neutropenia. | aacrjournals.orgnih.gov |
| XRCC1 | DNA repair. | Haplotype (GGCC-G) | Associated with objective response to therapy. | aacrjournals.org |
| TDP1 | DNA repair. | htSNPs | Related to treatment response. | aacrjournals.org |
Mechanisms of Resistance to Irinotecan Hydrochloride
Enhanced Drug Efflux
One of the primary mechanisms of resistance to irinotecan (B1672180) and its active metabolite, SN-38, is the increased efflux of the drug from cancer cells, which reduces its intracellular concentration and thereby its cytotoxicity. researchgate.net This process is mediated by ATP-binding cassette (ABC) transporters, a family of membrane proteins that actively pump various substrates, including chemotherapeutic agents, out of the cell. patsnap.com
Overexpression of ATP-Binding Cassette (ABC) Transporters (ABCB1, ABCG2)
The overexpression of specific ABC transporters is a well-documented cause of multidrug resistance (MDR). mdpi.com In the context of this compound resistance, two transporters are of particular importance: ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP). mdpi.comnih.gov
Both this compound and SN-38 are substrates for these efflux pumps. researchgate.net Increased expression of ABCB1 and ABCG2 has been observed in various cancer cell lines and clinical samples, correlating with reduced sensitivity to this compound. mdpi.comnih.govfrontiersin.org For instance, studies have shown that cancer cells overexpressing ABCG2 exhibit significant resistance to SN-38. frontiersin.orgfrontiersin.org Similarly, elevated levels of ABCB1 have been linked to a decreased response rate to this compound-based chemotherapy in colorectal cancer. mdpi.com While both transporters contribute to resistance, ABCG2 is often considered more significant in this compound resistance. nih.gov In some resistant cell lines, a notable increase in ABCG2 expression is observed without a corresponding change in ABCB1 levels. frontiersin.orgfrontiersin.org
| Transporter | Alternate Names | Function | Role in this compound Resistance |
|---|---|---|---|
| ABCB1 | P-glycoprotein (P-gp), Multidrug Resistance Protein 1 (MDR1) | ATP-dependent efflux pump for a wide range of xenobiotics. | Actively transports this compound and SN-38 out of cancer cells, reducing intracellular drug concentration. researchgate.netmdpi.com |
| ABCG2 | Breast Cancer Resistance Protein (BCRP) | ATP-dependent efflux pump with a broad substrate specificity. | A primary transporter responsible for the efflux of this compound and, particularly, its active metabolite SN-38. nih.govfrontiersin.orgfrontiersin.org |
Alterations in Drug Targets
The primary molecular target of this compound's active metabolite, SN-38, is the nuclear enzyme topoisomerase I (TOP1). springermedizin.denih.gov This enzyme plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. springermedizin.de SN-38 exerts its cytotoxic effect by trapping TOP1 in a complex with DNA, leading to lethal double-strand breaks. researchgate.netnih.gov Alterations in TOP1 can therefore significantly impact the efficacy of this compound.
Reduced Topoisomerase I Expression Levels
A decrease in the cellular levels of TOP1 is a recognized mechanism of resistance to this compound. researchgate.netresearchgate.net Lower expression of the TOP1 enzyme means there are fewer targets for SN-38 to bind to, resulting in a diminished formation of the cytotoxic drug-TOP1-DNA complexes. researchgate.net Consequently, the level of DNA damage induced by the drug is reduced, allowing cancer cells to survive and proliferate. Studies have demonstrated that some this compound-resistant cancer cell lines exhibit significantly decreased mRNA and/or protein levels of TOP1. researchgate.netspandidos-publications.com
Mutations in Topoisomerase I Leading to Reduced Drug Binding
In addition to quantitative changes in expression, qualitative alterations in the TOP1 enzyme through mutations can also confer resistance to this compound. researchgate.netpatsnap.com Specific point mutations within the TOP1 gene can alter the structure of the enzyme, leading to reduced binding affinity for SN-38 or impairing the stabilization of the TOP1-DNA cleavage complex. springermedizin.deoncohemakey.com These mutations effectively make the enzyme a less effective target for the drug. Research has identified several novel mutations in the TOP1 gene in SN-38-resistant cell lines, which have been shown to decrease the formation of irreversible SN38-TOP1-DNA cleavage complexes and subsequently reduce the drug's cytotoxic effects. springermedizin.de
| Alteration Type | Mechanism of Resistance | Effect on this compound Efficacy |
|---|---|---|
| Reduced Expression | Decreased cellular levels of TOP1 protein and/or mRNA. researchgate.netspandidos-publications.com | Fewer available targets for SN-38, leading to reduced formation of cytotoxic complexes. researchgate.net |
| Gene Mutations | Point mutations altering the amino acid sequence of the TOP1 enzyme. researchgate.netspringermedizin.de | Impaired binding of SN-38 to TOP1 or reduced stabilization of the drug-enzyme-DNA complex. springermedizin.deoncohemakey.com |
Activation of DNA Repair Mechanisms
This compound's cytotoxic activity stems from the formation of DNA double-strand breaks that occur when replication forks collide with the SN-38-stabilized TOP1-DNA complexes. researchgate.netscispace.com Therefore, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity to the drug.
Upregulation of DNA Repair Pathways
Enhanced DNA repair capacity is a significant mechanism of acquired resistance to this compound. researchgate.netpatsnap.comimpactfactor.org Cancer cells can upregulate various DNA repair pathways to more efficiently mend the DNA lesions caused by this compound, thereby mitigating its lethal effects. impactfactor.org The repair of double-strand breaks is primarily handled by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). mdpi.com Both of these pathways have been implicated in the response to this compound-induced damage. biorxiv.org The upregulation of these repair mechanisms can lead to enhanced cell survival and the development of resistance. impactfactor.org Interestingly, some research suggests that the process of repairing these breaks can itself lead to mutations at the Top1 cleavage sites, making them less susceptible to the drug in subsequent exposures. mdpi.comnih.govbiorxiv.org
| DNA Repair Pathway | Function | Role in this compound Resistance |
|---|---|---|
| Homologous Recombination (HR) | A high-fidelity repair mechanism for double-strand breaks that uses a sister chromatid as a template. | Plays a crucial role in repairing this compound-induced double-strand breaks, and its upregulation can contribute to resistance. mdpi.combiorxiv.org |
| Non-Homologous End Joining (NHEJ) | A more error-prone mechanism that directly ligates the broken ends of DNA without the need for a template. | Also involved in the repair of double-strand breaks caused by this compound, contributing to cell survival. mdpi.combiorxiv.org |
Homologous Recombination Repair
This compound's active metabolite, SN-38, functions by trapping topoisomerase I (TOP1) on the DNA, which leads to the formation of cytotoxic protein-linked DNA breaks. oup.com If these breaks are not repaired, the collision of a replication fork with this complex results in irreversible DNA double-strand breaks (DSBs), a lethal event for the cell. nih.govnih.gov Consequently, the cell's ability to repair these DSBs is a critical determinant of its sensitivity to this compound.
Homologous recombination (HR) is a major pathway for the repair of DSBs. oup.com Research has shown that cancer cells can develop resistance to this compound through the gradual accumulation of mutations in non-coding regions of the genome at TOP1 cleavage sites. nih.govbiorxiv.org The repair of DSBs at these sites via HR can revert cleavage-sensitive sequences back to a state that is more resistant to cleavage by the TOP1-SN-38 complex. nih.govnih.gov This process effectively reduces the number of DNA breaks generated upon subsequent exposure to the drug, leading to a gradual increase in resistance. nih.govbiorxiv.org
Studies have identified several key proteins in the HR pathway whose modulation affects this compound sensitivity. For instance, the inhibition of proteins like Rad51 and Rad52, which are integral to HR, has been shown to sensitize cancer cells to the DNA-damaging effects of this compound. oaepublish.com Curcumin, for example, has been reported to target HR by inhibiting Rad52, thereby enhancing this compound-induced DNA damage. oaepublish.com Similarly, the cyclin-dependent kinase inhibitor flavopiridol (B1662207) has demonstrated a beneficial effect in patients treated with this compound by suppressing Rad51. oaepublish.com
A genome-wide screen identified several genes involved in DSB repair, including those in the HR and non-homologous end joining (NHEJ) pathways, whose depletion sensitized cells to SN-38. biorxiv.org These findings underscore the central role of DNA repair capacity, particularly through homologous recombination, in the development of resistance to this compound.
Altered Drug Metabolism and Detoxification
The metabolic fate of this compound and its active metabolite, SN-38, is a crucial factor in determining its therapeutic efficacy and the development of resistance.
Increased SN-38 Glucuronidation within Cancer Cells
The primary route of detoxification for SN-38 is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), primarily the UGT1A1 isoform. nih.govmdpi.com This reaction converts the potent SN-38 into an inactive and water-soluble metabolite, SN-38 glucuronide (SN-38G), which can be more easily eliminated from the body. nih.govmedchemexpress.com
Increased glucuronidation of SN-38 within cancer cells is a significant mechanism of resistance to this compound. nih.gov Cells that can efficiently metabolize SN-38 to SN-38G are more resistant to the cytotoxic effects of extracellular SN-38. medchemexpress.com This enhanced metabolic detoxification reduces the intracellular concentration of the active drug, thereby diminishing its ability to induce DNA damage. nih.gov
Research has demonstrated that this compound-resistant cancer cell lines often exhibit upregulated expression of UGT1A1. nih.govmdpi.com For instance, in lung cancer, both UGT1A1 and another isoform, UGT1A10, have been shown to be responsible for SN-38 glucuronidation, and their expression levels are increased in CPT-11/SN-38-resistant cells. nih.gov Similarly, in colorectal cancer, resistance to SN-38 is associated with increased expression of UGT1A1, UGT1A9, and UGT1A10. nih.gov The detoxification process is not limited to the liver; intestinal tissue also contains UGT enzymes capable of this conversion, which can contribute to local drug resistance and toxicity. pnas.org
Role of Pregnane X Receptor (PXR/SXR) in Inducing Drug-Metabolizing Enzymes
The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic receptor (SXR) or NR1I2, is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in drug metabolism and transport. nih.govspandidos-publications.com PXR is activated by a wide range of xenobiotics, including many drugs, and it controls the transcription of key enzymes and transporters responsible for their detoxification and elimination. spandidos-publications.comresearchgate.net
PXR is a significant contributor to this compound resistance through its induction of drug-metabolizing enzymes and transporters. nih.gov Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of its target genes, leading to their increased expression. researchgate.net Among the genes regulated by PXR are those encoding for UGTs (such as UGT1A1), cytochrome P450 enzymes (like CYP3A4, which can also inactivate SN-38), and ATP-binding cassette (ABC) transporters. mdpi.comijbs.com
Studies have shown that the expression of PXR in colorectal cancer cells leads to significant resistance to SN-38. nih.gov This resistance is directly correlated with the level of PXR expression and is mediated by the enhanced glucuronidation of SN-38 to SN-38G. nih.govresearchgate.net For example, the cDNA-mediated expression of human PXR in cultured human colon cancer cells rendered them resistant to SN-38 by increasing the conversion to SN-38G. nih.gov Conversely, the repression of PXR can reverse this resistance. nih.gov Furthermore, it has been observed that SN-38 itself can activate PXR in human colon cancer cells, creating a feedback loop that promotes its own detoxification and contributes to acquired resistance. spandidos-publications.com The induction of these detoxification pathways by PXR highlights its central role in the metabolic resistance to this compound.
| Factor | Mechanism of Action in this compound Resistance | Key Genes/Proteins Involved |
| Homologous Recombination (HR) Repair | Repairs this compound-induced DNA double-strand breaks, reducing drug cytotoxicity. oup.comnih.gov | Rad51, Rad52 oaepublish.com |
| SN-38 Glucuronidation | Inactivates the active metabolite SN-38 by converting it to SN-38G. nih.govmedchemexpress.com | UGT1A1, UGT1A10 nih.gov |
| Pregnane X Receptor (PXR) | Induces the expression of drug-metabolizing enzymes and transporters. nih.govspandidos-publications.com | UGT1A1, CYP3A4, ABC transporters mdpi.comijbs.com |
Tumor Microenvironment Factors
The tumor microenvironment (TME) is increasingly recognized as a critical player in modulating the response to chemotherapy, including this compound.
Hypoxia-Induced Resistance Mechanisms
Hypoxia, a common feature of solid tumors, is a significant contributor to chemoresistance. impactfactor.orgiiarjournals.org Hypoxic tumor cells, which overexpress hypoxia-inducible factor 1-alpha (HIF-1α), are generally more resistant to chemotherapy. nih.gov This resistance is multifactorial and includes the upregulation of drug efflux pumps and the activation of pro-survival signaling pathways. impactfactor.org
In the context of this compound, hypoxia can induce resistance through several mechanisms. Hypoxia is known to induce a G0/G1 cell cycle arrest, which can abrogate the cytotoxic effects of cell cycle-dependent drugs. iiarjournals.org However, studies have shown that SN-38 can overcome this hypoxia-induced chemoresistance. iiarjournals.org This is attributed to the ability of SN-38 to inhibit the accumulation of HIF-1α in cancer cells under hypoxic conditions. iiarjournals.orgiiarjournals.org By downregulating HIF-1α, SN-38 can suppress the expression of HIF-1α target genes that promote survival and resistance. mdpi.com
HIF-1α itself is a key mediator of resistance. It can upregulate the expression of drug transporters like P-glycoprotein (MDR1), leading to increased drug efflux. plos.org The level of cellular resistance to this compound has been correlated with the expression of another ABC transporter, BCRP (ABCG2), which can also be regulated by HIF-1α. frontiersin.org Therefore, the interplay between this compound, hypoxia, and HIF-1α is a critical determinant of therapeutic outcome. iiarjournals.org
Intercellular Vesicle-Mediated miRNA Transmission
Intercellular communication within the tumor microenvironment is facilitated by extracellular vesicles (EVs), such as exosomes, which can transfer various bioactive molecules, including microRNAs (miRNAs), between cells. nih.govoncotarget.com This process has emerged as a significant mechanism of drug resistance. oncotarget.com
Exosomes secreted by cancer cells can transfer miRNAs to recipient cells, altering their phenotype and rendering them resistant to chemotherapy. oncotarget.com These exosomal miRNAs can target genes involved in the regulation of cell cycle and apoptosis, thereby conferring a drug-resistant phenotype. oncotarget.com In the context of colorectal cancer, exosomes have been shown to induce chemoresistance, and their miRNA cargo is a key mediator of this effect. oncotarget.comnih.gov
For instance, cancer-associated fibroblasts (CAFs) within the TME can secrete exosomes that increase the number of cancer stem cells (CSCs) and trigger chemoresistance, in part by activating the Wnt signaling pathway. nih.gov While specific miRNAs directly linking exosome-mediated transfer to this compound resistance are still being fully elucidated, the general mechanism is well-established. Exosomes from resistant cells can transfer their cargo, including miRNAs that may target pathways involved in this compound's mechanism of action or resistance, to sensitive cells, thereby spreading the resistance phenotype throughout the tumor. nih.govnih.gov This intercellular transfer of resistance highlights the dynamic and adaptive nature of the tumor in response to therapeutic pressure.
| Factor | Mechanism of Action in this compound Resistance | Key Molecules/Pathways Involved |
| Hypoxia | Induces chemoresistance through cell cycle arrest and upregulation of survival pathways. impactfactor.orgiiarjournals.org | HIF-1α, P-glycoprotein (MDR1), BCRP (ABCG2) plos.orgfrontiersin.org |
| Intercellular Vesicles (Exosomes) | Transfer of resistance-conferring molecules, such as miRNAs, between cells. nih.govoncotarget.com | miRNAs, Wnt signaling pathway oncotarget.comnih.gov |
Cancer Stem Cell Contribution to Refractoriness
Cancer stem cells (CSCs), a subpopulation of cells within a tumor, are intrinsically resistant to chemotherapy and are capable of inducing relapse and metastasis. valuebasedcancer.com These cells possess stem-like properties, including self-renewal and differentiation, which contribute to tumor heterogeneity and therapeutic resistance. valuebasedcancer.comnih.gov In the context of this compound resistance, CSCs present a formidable challenge to effective treatment. nih.govresearchgate.net
Several factors associated with CSCs contribute to this compound refractoriness:
Drug Efflux Pumps: CSCs often overexpress ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump chemotherapeutic agents, including this compound and its active metabolite SN-38, out of the cell, thereby reducing intracellular drug concentrations. nih.govmdpi.com
Altered Drug Metabolism: Changes in the metabolic pathways within CSCs can lead to the detoxification of this compound. nih.govresearchgate.net
Changes in Drug Targets: Modifications or reduced expression of DNA topoisomerase I (Top1), the direct target of SN-38, can diminish the drug's efficacy. nih.govresearchgate.net
Tumor Microenvironment: The niche where CSCs reside can influence their properties and sensitivity to drugs. nih.gov
Table 1: Factors Associated with Cancer Stem Cell-Mediated this compound Resistance
| Factor | Description | Reference |
|---|---|---|
| Drug Efflux | Overexpression of ABC transporters like ABCG2 reduces intracellular drug levels. | nih.govmdpi.com |
| Drug Metabolism | Altered metabolic pathways lead to detoxification of this compound. | nih.govresearchgate.net |
| Target Alteration | Reduced expression or mutation of DNA topoisomerase I (Top1). | nih.govresearchgate.net |
| Microenvironment | The surrounding tumor microenvironment can protect CSCs from chemotherapy. | nih.gov |
Topoisomerase-Guided Mutations in Non-Coding Genome
A novel mechanism of resistance to this compound involves the generation of mutations in the non-coding regions of the genome, guided by the drug's target, topoisomerase I. mdpi.combiorxiv.orgnih.gov this compound's active metabolite, SN-38, traps Top1 on the DNA, leading to DNA breaks that are cytotoxic to cancer cells. mdpi.combiorxiv.orgnih.gov
Research has shown that repeated exposure of cancer cells to this compound can lead to the gradual accumulation of mutations at Top1 cleavage sites within the non-coding genome. mdpi.combiorxiv.orgnih.govbiorxiv.org This process occurs through the following steps:
Initial DNA Damage: SN-38 induces DNA double-strand breaks at specific Top1 cleavage sites. mdpi.combiorxiv.orgnih.gov
Repair and Mutation: The cell's DNA repair mechanisms, particularly homologous recombination, repair these breaks. mdpi.combiorxiv.orgnih.gov This repair process can introduce mutations, effectively reverting cleavage-sensitive sequences to cleavage-resistant ones. mdpi.combiorxiv.orgnih.gov
Reduced Drug Efficacy: These mutations decrease the number of sites where Top1 can be trapped by SN-38 in subsequent exposures, thus reducing the generation of DNA breaks and leading to increased drug resistance. mdpi.combiorxiv.orgnih.gov
Interestingly, cancer cells have been found to possess a higher number of these Top1 cleavage sites compared to the reference genome, which may contribute to their initial sensitivity to this compound. mdpi.combiorxiv.orgnih.govnih.gov The gradual accumulation of these protective mutations represents a significant pathway for the development of acquired resistance. mdpi.combiorxiv.orgnih.gov
Table 2: Evolution of this compound Resistance via Non-Coding Genome Mutations
| Stage | Description | Reference |
|---|---|---|
| Initial Sensitivity | Cancer cells have a high number of Top1 cleavage sites, making them susceptible to this compound. | mdpi.combiorxiv.orgnih.govnih.gov |
| Drug-Induced DNA Breaks | SN-38 causes double-strand breaks at these Top1 cleavage sites. | mdpi.combiorxiv.orgnih.gov |
| Mutational Repair | Homologous recombination repairs the breaks, introducing mutations that make the sites resistant to cleavage. | mdpi.combiorxiv.orgnih.gov |
| Acquired Resistance | The accumulation of these mutations reduces the drug's ability to induce DNA breaks, leading to resistance. | mdpi.combiorxiv.orgnih.gov |
Phenotype Transition in Resistance Development
The development of resistance to this compound is also associated with phenotypic transitions in cancer cells. nih.gov These changes can encompass various biological aspects of the cancer cell, including its stemness, proliferation, and metastatic potential. nih.gov
One significant phenotype transition observed during the acquisition of this compound resistance is the induction of a senescence-like state. mdpi.combiorxiv.orgbiorxiv.org Following exposure to SN-38, a significant portion of the cancer cell population may undergo cell cycle arrest and enter a state characterized by an enlarged and vacuolated appearance. biorxiv.org While many of these cells eventually die, some can remain in this arrested state for an extended period before resuming growth, now with increased resistance to the drug. biorxiv.orgbiorxiv.org
Furthermore, the development of resistance can be linked to alterations in signaling pathways that govern cell survival and apoptosis. For example, the activation of the p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in contributing to this compound/SN-38 resistance. mdpi.comnih.gov
Table 3: Phenotypic Changes Associated with this compound Resistance
| Phenotypic Change | Description | Reference |
|---|---|---|
| Senescence-Like State | Cells enter a prolonged period of growth arrest with morphological changes before resuming proliferation with increased resistance. | mdpi.combiorxiv.orgbiorxiv.org |
| Altered Signaling | Activation of survival pathways, such as the p38 MAPK pathway, contributes to resistance. | mdpi.comnih.gov |
| Increased Stemness | A transition towards a more stem-like phenotype can contribute to overall drug refractoriness. | nih.gov |
Preclinical Research and Model Systems for Irinotecan Hydrochloride
In Vitro Cell Line Models
In vitro studies using cancer cell lines have been fundamental in dissecting the cellular and molecular responses to irinotecan (B1672180) and its active metabolite, SN-38. beatcancer.eucancernetwork.com
The cytotoxic effects of this compound and SN-38 have been evaluated across a panel of human cancer cell lines, revealing a range of sensitivities. For instance, in human colorectal cancer cell lines, the IC50 (the concentration required to inhibit the growth of 50% of cells) for this compound varies, with the LoVo cell line being particularly sensitive. plos.orgselleckchem.com Studies comparing LoVo and HT-29 colorectal cancer cells showed that SN-38 had IC50 values of 15.8 µM and 5.17 µM, respectively. selleckchem.com The human myeloid leukemia cell line, HL60, has also been used as a sensitive in vitro model to study the effects of SN-38. cancernetwork.com
A significant focus of in vitro research has been to understand the mechanisms of acquired resistance to this compound. nih.gov One common mechanism is the increased expression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration. nih.govspandidos-publications.com For example, in the this compound-resistant S1-IR20 colon cancer cell line, a 47-fold resistance to this compound was observed, which was strongly associated with the overexpression of the ABCG2 transporter. nih.gov Similarly, in SN-38-resistant HT-29 cells, upregulation of ABCG2 and ABCB1/p-glycoprotein has been noted. spandidos-publications.com
Other mechanisms of resistance identified in vitro include alterations in the drug's target, topoisomerase I, and changes in the activity of carboxylesterases, the enzymes that convert this compound to the more potent SN-38. cancernetwork.comnih.gov Furthermore, studies have shown that prolonged exposure to SN-38 can lead to stable changes in cell cycle dynamics, contributing to resistance. spandidos-publications.com
Table 1: this compound (SN-38) Sensitivity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of SN-38 | Key Findings |
|---|---|---|---|
| LoVo | Colorectal Carcinoma | 15.8 µM selleckchem.com | Highly sensitive to this compound. plos.org |
| HT-29 | Colorectal Carcinoma | 5.17 µM selleckchem.com | Resistance associated with ABCG2 and ABCB1 upregulation. spandidos-publications.com |
| HL60 | Myeloid Leukemia | Not specified | Sensitive model for in vitro and in vivo studies. cancernetwork.com |
This compound's cytotoxic action is cell cycle phase-specific, primarily targeting cells in the S-phase, when DNA replication occurs. bccancer.bc.caspandidos-publications.com The mechanism involves the stabilization of the topoisomerase I-DNA complex by SN-38, which leads to single-strand DNA breaks. bccancer.bc.capatsnap.com When the replication fork encounters these stabilized complexes during the S-phase, it results in the formation of lethal double-strand DNA breaks, ultimately triggering cell death. spandidos-publications.compatsnap.com This S-phase specificity has been confirmed in various in vitro studies. cancernetwork.comnih.gov Consequently, this leads to an arrest of the cell cycle in the S and G2/M phases. nih.govresearchgate.net Studies in Caco-2 and CW2 colorectal cancer cells showed that this compound significantly increased the proportion of cells in the S and G2/M phases while decreasing the G1 phase population. researchgate.net
The core mechanism of this compound's antitumor activity is the inhibition of DNA synthesis. tg.org.augenome.jp By stabilizing the topoisomerase I-DNA complex, this compound and SN-38 prevent the re-ligation of single-strand DNA breaks that are normally transiently created by topoisomerase I to relieve torsional strain during replication. patsnap.comfda.gov This leads to an accumulation of these breaks and the subsequent generation of irreversible double-strand breaks during DNA synthesis, effectively halting the replication process and inducing cell death. nih.govfda.gov In vitro assays have demonstrated that SN-38 induces a concentration-dependent formation of these cleavable complexes in both LoVo and HT-29 cell lines. selleckchem.com
Studies on Cell Cycle Phase-Specificity
In Vivo Xenograft Models
To evaluate the antitumor efficacy of this compound in a more complex biological system, researchers have extensively used in vivo xenograft models, where human cancer cells are implanted into immunodeficient mice.
This compound has demonstrated significant antitumor activity in a broad range of human tumor xenografts. researchgate.net Preclinical studies in mice have shown its effectiveness against various childhood tumors, including neuroblastoma, rhabdomyosarcoma, medulloblastoma, ependymoma, and glioblastoma. fda.govfda.gov In fact, this compound treatment led to a high rate of complete regression in xenografts from six different neuroblastoma cell lines over a 12-week period. fda.govfda.gov It has also shown efficacy against rhabdomyosarcoma xenografts that were resistant to other chemotherapy agents. fda.govfda.gov
The activity of this compound has also been well-documented in colorectal carcinoma xenograft models. mdpi.comiiarjournals.org Studies using the HT-29 and SW620 human colon carcinoma xenografts have been instrumental in evaluating the efficacy of different formulations of this compound. mdpi.comaacrjournals.org Furthermore, this compound has shown cytotoxic activity against central nervous system tumor xenografts, as it can cross the blood-brain barrier. nih.govnih.gov
In vivo studies have consistently demonstrated the potent antitumor activity of this compound. In a human myeloid HL60 xenograft model, this compound achieved 100% complete tumor regression. cancernetwork.com In colorectal cancer xenograft models, liposomal formulations of this compound have shown superior efficacy compared to the free drug, leading to marked tumor reduction. mdpi.com For example, in an HCT 116 xenograft model, a liposomal formulation of this compound resulted in significant tumor growth inhibition. mdpi.com
The antitumor activity is often assessed by measuring tumor volume and growth delay. mdpi.comiiarjournals.org Studies have shown that this compound can significantly delay or stop the growth of patient-derived colorectal cancer xenografts. iiarjournals.org The efficacy of this compound can be influenced by factors within the tumor microenvironment, such as tumor permeability and the activity of carboxylesterases that convert the prodrug to its active form, SN-38. nih.gov
Table 2: Antitumor Activity of this compound in Human Cancer Xenograft Models
| Xenograft Model | Cancer Type | Key Findings |
|---|---|---|
| Neuroblastoma | Childhood Cancer | High frequency of complete tumor regression in multiple cell line-derived xenografts. fda.govfda.gov |
| Rhabdomyosarcoma | Childhood Cancer | Efficacious even in xenografts resistant to other chemotherapies. fda.govfda.gov |
| Medulloblastoma, Ependymoma, Glioblastoma | CNS Tumors | Demonstrated cytotoxic activity against these CNS tumor xenografts. fda.govresearchgate.netfda.gov |
| HL60 | Myeloid Leukemia | Achieved 100% complete tumor regression. cancernetwork.com |
| Colorectal Carcinoma (HT-29, SW620, HCT 116) | Colorectal Cancer | Significant tumor growth inhibition and delay. mdpi.comiiarjournals.orgaacrjournals.org |
Preclinical Evaluation of Drug Delivery Systems (e.g., Nanoliposomal this compound)
The development of novel drug delivery systems for this compound aims to enhance its therapeutic index by improving drug targeting to tumor tissues while minimizing systemic exposure and associated toxicities. nih.govsemanticscholar.org Nanoliposomal this compound (nal-IRI) is a prime example of such a system that has undergone extensive preclinical evaluation. nih.govsemanticscholar.org
nal-IRI is a formulation where this compound is encapsulated within a lipid bilayer vesicle, designed to exploit the enhanced permeability and retention (EPR) effect of tumors. aacrjournals.org This effect, characterized by leaky tumor vasculature and poor lymphatic drainage, allows for the preferential accumulation of nanoparticles within the tumor microenvironment. aacrjournals.org Preclinical studies have demonstrated that this liposomal encapsulation significantly alters the pharmacokinetic profile of this compound. semanticscholar.orgaacrjournals.org In rodent models, nal-IRI exhibited a dramatically prolonged plasma half-life and a substantial increase in the area under the curve (AUC) compared to free this compound. aacrjournals.org
In mouse xenograft models of human colon carcinoma, nal-IRI administration led to higher and more sustained intratumoral concentrations of both the prodrug, this compound (CPT-11), and its active metabolite, SN-38, compared to the administration of free this compound. nih.govaacrjournals.orgresearchgate.net Specifically, after nal-IRI administration, CPT-11 levels in tumors remained significantly elevated for up to 168 hours, whereas with free this compound, over 90% was cleared from the tumor within 24 hours. aacrjournals.org This prolonged exposure of the tumor to the active drug is a key determinant of its enhanced antitumor activity. nih.govaacrjournals.org
Interestingly, studies have shown that a much lower dose of nal-IRI can achieve a similar or even superior therapeutic effect compared to a higher dose of free this compound. nih.govaacrjournals.orgresearchgate.net For instance, a 5-fold lower dose of nal-IRI resulted in comparable intratumoral SN-38 exposure to free this compound but with significantly greater tumor growth inhibition. nih.govaacrjournals.org This highlights the efficiency of the nanoliposomal delivery system in concentrating the active compound at the site of action. nih.govaacrjournals.org
Other preclinical investigations have explored different delivery strategies, such as the co-encapsulation of this compound with other chemotherapeutic agents like floxuridine (B1672851) in liposomes. nih.gov These studies have shown that maintaining a synergistic drug ratio within the liposome (B1194612) can lead to enhanced efficacy in vivo. nih.gov Another novel approach involves the use of microbubble-assisted ultrasound to enhance the delivery of this compound to tumors, which has shown promise in preclinical glioblastoma models. aip.org
Table 1: Comparative Pharmacokinetics of Free this compound vs. nal-IRI in HT-29 Tumor Xenografts This table summarizes the key pharmacokinetic parameters of this compound (CPT-11) and its active metabolite (SN-38) in plasma and tumor tissue following administration of free this compound and nanoliposomal this compound (nal-IRI) in a preclinical model.
| Parameter | Free this compound | nal-IRI | Fold Change (nal-IRI vs. Free) | Reference |
| Plasma CPT-11 | ||||
| Clearance | Rapid (cleared within 8 hours) | Persistent (>50 hours) | - | aacrjournals.org |
| Peak Level | Lower | ~10-fold higher | 10 | aacrjournals.org |
| Plasma SN-38 | ||||
| Clearance | Rapid (cleared within 8 hours) | Persistent (>50 hours) | - | aacrjournals.org |
| Tumor CPT-11 | ||||
| Persistence | >90% cleared within 24 hours | >10,000 nmol/L at 168 hours | - | aacrjournals.org |
| Tumor SN-38 | ||||
| Peak Level | Similar to nal-IRI | Similar to free this compound | - | aacrjournals.org |
| Exposure (AUC 0-168h) | <48 hours | Up to 168 hours | >3.5 | aacrjournals.org |
| Rat Plasma (Total Drug) | ||||
| AUC | - | - | 344x increase | aacrjournals.org |
| Volume of Distribution | - | - | 8.5x decrease | aacrjournals.org |
| Half-life | - | - | 39.6x increase | aacrjournals.org |
Rational Design of Administration Schedules Based on Preclinical Pharmacodynamics
Preclinical studies have been instrumental in moving beyond empirically derived dosing regimens towards the rational design of this compound administration schedules based on its pharmacodynamic properties. cancernetwork.comnih.gov The cytotoxic effect of topoisomerase I inhibitors like this compound is primarily exerted during the S-phase of the cell cycle. eur.nl This understanding forms the basis for exploring schedule-dependent efficacy.
In vitro experiments using cell lines such as HL60 have demonstrated that the duration of exposure to SN-38 is a more critical determinant of cell kill than peak concentration, within an effective dose range. cancernetwork.comnih.gov These findings suggested that protracted or fractionated dosing schedules might be more effective than single high-dose administrations. cancernetwork.comnih.gov
Subsequent in vivo studies in nude mice bearing human myeloid HL60 xenografts validated these in vitro observations. cancernetwork.comnih.gov These preclinical models showed that this compound's antitumor activity is highly schedule-dependent. cancernetwork.comnih.gov For example, a daily administration for five days (daily x 5) was found to be a highly effective schedule, achieving 100% complete tumor regression at the maximum tolerated dose (MTD) in this sensitive model. cancernetwork.comnih.gov This contrasts with less frequent, higher-dose schedules which may not achieve the same level of efficacy. cancernetwork.com
The concept of a minimum effective dose (MED) administered on an optimal schedule has been proposed as a superior strategy to the conventional approach of administering the MTD. cancernetwork.comnih.gov Preclinical data supports the hypothesis that maintaining a threshold concentration of SN-38 in the tumor for a sufficient duration is key to maximizing antitumor activity. nih.govcancernetwork.comnih.gov This has led to the investigation of various protracted infusion schedules in clinical trials, informed by these preclinical pharmacodynamic principles. aacrjournals.org
Table 2: Antitumor Activity of this compound in HL60 Xenograft Model This table presents the antitumor activity and toxicity of this compound administered using a daily for 5 days schedule in a preclinical human myeloid HL60 xenograft model in nude mice.
| Treatment Group | Dose (mg/kg/day) | Schedule | Complete Regressions (CRs) | Reference |
| This compound | 50 | daily x 5 | 100% | cancernetwork.com |
| Doxorubicin | 10 | single IV push | No response | cancernetwork.com |
| Doxorubicin | 2 | daily x 5 | No response | cancernetwork.com |
Quantitative Investigation of Metabolism and Transport in Preclinical Models
The complex metabolism and transport of this compound hydrochloride are critical determinants of its efficacy and toxicity. nih.govnih.govsolvobiotech.com this compound is a prodrug that is converted to its highly potent active metabolite, SN-38, by carboxylesterase (CES) enzymes. aacrjournals.orgaacrjournals.org SN-38 is subsequently detoxified through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G). eur.nlaacrjournals.org
Quantitative investigations in preclinical models have been crucial for understanding the relative contributions of these metabolic pathways in different tissues. nih.govnih.govsolvobiotech.com Studies using human liver and intestinal S9 fractions have revealed significant tissue-specific differences in this compound metabolism. nih.gov The rate of SN-38 formation was found to be 3-fold higher in the intestinal S9 fraction compared to the liver S9 fraction. nih.gov Conversely, the rate of SN-38 glucuronidation (detoxification) was 3-fold lower in the intestine. nih.gov This imbalance, with efficient activation and poor deactivation in the gut, provides a quantitative explanation for the high intestinal exposure to the toxic SN-38 metabolite, which is a major dose-limiting factor for this compound. nih.govnih.gov
In the liver, the situation is reversed; while SN-38 is formed, it is rapidly and efficiently glucuronidated, making the hydrolysis of this compound by CES the rate-limiting step in hepatic metabolism. nih.gov These findings, derived from integrating in vitro kinetics data with tissue-specific enzyme abundance, have been pivotal in developing physiologically based pharmacokinetic (PBPK) models. nih.govresearchgate.netmdpi.com
PBPK models, developed and refined using preclinical data from rodents, help to predict the disposition of this compound and its metabolites in various organs and can be scaled to predict human pharmacokinetics. researchgate.netmdpi.com These models incorporate data on metabolism, transport, and even the influence of the gut microbiome, which can reactivate SN-38 from SN-38G via β-glucuronidases. nih.govnih.gov Such quantitative approaches are essential for a deeper understanding of the drug's disposition and for developing strategies to mitigate its toxicity. nih.govnih.gov
Table 3: this compound Metabolism in Human Liver and Intestinal S9 Fractions This table compares the formation rates of the active metabolite (SN-38) and its inactive glucuronide (SN-38-G) in human liver and intestinal S9 fractions, providing a quantitative insight into the tissue-specific metabolism of this compound.
| Metabolic Process | Liver S9 Fraction | Intestinal S9 Fraction | Key Finding | Reference |
| SN-38 Formation Rate | Lower | 3-fold higher than liver | More efficient activation in the intestine. | nih.gov |
| SN-38-G Formation Rate | Higher | 3-fold lower than liver | More efficient detoxification in the liver. | nih.gov |
| SN-38 to SN-38-G Ratio | 6-fold higher SN-38-G levels compared to SN-38 | 3-fold higher SN-38 levels compared to SN-38-G | Predominance of detoxification in the liver and activation in the intestine. | nih.gov |
Molecular Basis of Irinotecan Hydrochloride Induced Toxicities
Gastrointestinal Toxicity: Delayed Diarrhea
Delayed-onset diarrhea is a frequent and severe dose-limiting toxicity associated with irinotecan (B1672180) therapy. spandidos-publications.comnih.gov This adverse effect, occurring more than 24 hours after drug administration, is a multifactorial process primarily driven by the cytotoxic effects of SN-38 on the intestinal mucosa. nih.govclinicsinoncology.com
Role of SN-38 and its Cytotoxic Effects on Intestinal Mucosa
The primary driver of this compound-induced gastrointestinal damage is its active metabolite, SN-38. nih.govnih.gov this compound itself is a prodrug that is converted to the significantly more potent SN-38 by carboxylesterase enzymes. nih.govpatsnap.com SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication. patsnap.comfda.gov By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately, cell death, particularly in rapidly proliferating cells like those of the intestinal epithelium. patsnap.com
This direct cytotoxic assault on the intestinal lining leads to a cascade of damaging events, including:
Increased apoptosis: Programmed cell death is significantly elevated in the intestinal crypts. nih.govmdpi.com
Mucosal atrophy: Damage to the intestinal lining results in villous atrophy and crypt hypoplasia, reducing the absorptive surface area. clinicsinoncology.commdpi.com
Inflammation: The cell damage triggers an inflammatory response within the intestinal mucosa. frontiersin.org
Enterohepatic Recirculation and Bacterial β-Glucuronidase Activity in Reactivating SN-38
A critical factor exacerbating the intestinal toxicity of SN-38 is its enterohepatic recirculation. After its formation, SN-38 is detoxified in the liver through glucuronidation by the enzyme UGT1A1, forming the inactive and water-soluble SN-38 glucuronide (SN-38G). spandidos-publications.comnih.gov This inactive conjugate is then excreted into the bile and subsequently enters the intestinal lumen. nih.govpnas.org
However, within the gut, certain bacteria in the intestinal microflora produce the enzyme β-glucuronidase. nih.govnih.gov This enzyme cleaves the glucuronide moiety from SN-38G, regenerating the active, toxic SN-38 directly within the intestinal lumen. spandidos-publications.compnas.org This "reactivation" process leads to prolonged exposure of the intestinal mucosa to high concentrations of SN-38, significantly contributing to the development of delayed diarrhea. pnas.orgjhoponline.com Studies have shown that inhibiting bacterial β-glucuronidase can protect against this compound-induced diarrhea in animal models, underscoring the importance of this pathway. pnas.orgnih.gov The activity of bacterial β-glucuronidase can be influenced by the composition of the gut microbiota, which can be altered by chemotherapy itself. mdpi.com
Secretory Processes and Mucosal Damage
The direct damage to the intestinal mucosa by SN-38 disrupts the delicate balance of fluid and electrolyte absorption and secretion. mdpi.comcancernetwork.com The extensive cell death and inflammation lead to impaired absorption of water and electrolytes. clinicsinoncology.com Furthermore, this compound and its metabolites can induce excessive mucus secretion. nih.govmdpi.com While mucins are a crucial component of the protective mucus layer, their altered expression and accelerated release contribute to the diarrheal state. nih.govnih.gov This combination of malabsorption and hypersecretion results in a significant secretory component to the diarrhea. frontiersin.org
Toll-Like Receptor 4 (TLR4)-Dependent Mechanisms in Gut Toxicity
Recent research has implicated the innate immune system, specifically Toll-Like Receptor 4 (TLR4), in the pathophysiology of this compound-induced gut toxicity. aacrjournals.orgnih.gov TLR4 is a pattern recognition receptor expressed on intestinal epithelial cells and immune cells within the lamina propria. biorxiv.org It is thought that the mucosal damage caused by SN-38 leads to the release of endogenous molecules that can activate TLR4, triggering a downstream inflammatory cascade. aacrjournals.orgbiorxiv.org Studies in mice have shown that deleting TLR4 attenuates the severity of this compound-induced diarrhea, weight loss, and intestinal tissue damage. aacrjournals.org This suggests that TLR4-mediated inflammation plays a significant role in amplifying the initial cytotoxic injury caused by SN-38. aacrjournals.org
Myelosuppression and Neutropenia
Alongside gastrointestinal toxicity, myelosuppression, particularly neutropenia, is a major dose-limiting toxicity of this compound hydrochloride. spandidos-publications.compatsnap.com This is a direct consequence of the systemic exposure of bone marrow to the active metabolite, SN-38.
Impact of SN-38 on Rapidly Dividing Bone Marrow Cells
The bone marrow is a site of constant, rapid cell proliferation, producing the various components of blood, including neutrophils. These hematopoietic progenitor cells are highly susceptible to the cytotoxic effects of SN-38. patsnap.comnih.gov Similar to its action in the gut, SN-38 inhibits topoisomerase I in these rapidly dividing cells, leading to DNA damage, cell cycle arrest, and apoptosis. fda.govebmconsult.com
The depletion of neutrophil precursors in the bone marrow leads to a decrease in the number of circulating neutrophils in the bloodstream, a condition known as neutropenia. nih.govpharmgkb.org The severity of neutropenia is directly correlated with the concentration of SN-38 in the plasma. pharmgkb.org This reduction in neutrophils, a critical component of the innate immune system, leaves patients vulnerable to serious and potentially life-threatening infections. pharmgkb.org
Table 1: Key Research Findings on this compound-Induced Toxicities
| Toxicity | Key Mechanism Component | Research Finding |
|---|---|---|
| Gastrointestinal Toxicity | SN-38 Cytotoxicity | SN-38 is 100 to 1000 times more potent than this compound itself and causes direct damage to the intestinal mucosa, leading to apoptosis and villous atrophy. nih.govmdpi.com |
| Enterohepatic Recirculation | Inactive SN-38G is converted back to active SN-38 in the gut by bacterial β-glucuronidase, prolonging mucosal exposure. spandidos-publications.compnas.org | |
| Secretory Processes | Mucosal damage leads to malabsorption of water and electrolytes and stimulates excessive mucus secretion. clinicsinoncology.commdpi.com | |
| TLR4-Dependent Mechanisms | Deletion of TLR4 in mice attenuates this compound-induced diarrhea and intestinal damage, indicating a key role for this inflammatory pathway. aacrjournals.org | |
| Myelosuppression | SN-38 Impact on Bone Marrow | SN-38 induces apoptosis in rapidly dividing hematopoietic progenitor cells in the bone marrow, leading to neutropenia. patsnap.comnih.gov |
| SN-38 Plasma Concentration | The severity of neutropenia is directly related to the plasma concentration of SN-38. pharmgkb.org |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound hydrochloride |
| SN-38 (7-ethyl-10-hydroxycamptothecin) |
| SN-38G (SN-38 glucuronide) |
| Atropine (B194438) |
| Neomycin |
| Phenolphthalein |
| Baicalin |
| (-)-naloxone |
| Oxycodone |
| 5-fluorouracil (B62378) |
| Leucovorin |
| Cisplatin (B142131) |
| Doxorubicin |
| Carboplatin |
| Budesonide |
Influence of UGT1A1 Polymorphisms on SN-38 Exposure and Neutropenia Risk
The metabolism of this compound to its active and more potent metabolite, SN-38, is a critical step in its therapeutic action. However, the subsequent detoxification of SN-38 via glucuronidation, primarily by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), is a key determinant of its toxicity profile. oup.comportlandpress.com Genetic variations, or polymorphisms, in the UGT1A1 gene can lead to reduced enzyme activity, resulting in decreased glucuronidation of SN-38. dovepress.comnih.gov This impairment leads to higher plasma concentrations and prolonged exposure to the active metabolite, significantly increasing the risk of severe toxicities, most notably neutropenia. oup.comnih.govnih.gov
The most well-studied polymorphism is UGT1A128, which involves a variation in the number of TA repeats in the promoter region of the gene. oup.comdovepress.com Individuals with the wild-type allele (UGT1A11) have six TA repeats, while the variant UGT1A128* allele contains seven repeats. oup.com This seemingly minor change can reduce the expression of the UGT1A1 enzyme by up to 70% in individuals homozygous for the variant allele (28/28). dovepress.com Consequently, these patients metabolize SN-38 less efficiently, leading to its accumulation and a heightened risk of severe, and sometimes fatal, neutropenia and diarrhea. nih.govnih.govnih.gov
Numerous studies have established a strong correlation between the UGT1A128* genotype and the incidence of severe neutropenia. nih.govcancertreatmentjournal.compharmgkb.org For instance, patients homozygous for the UGT1A128* allele (28/28 genotype) have a significantly higher risk of developing grade 4 neutropenia compared to those with heterozygous (1/28) or wild-type (*1/1) genotypes. nih.govpharmgkb.org One study reported that the incidence of grade 4 neutropenia was 50% in patients homozygous for the UGT1A128 allele, compared to 12.5% in heterozygous patients and 0% in those with the wild-type allele. nih.gov This increased risk is directly linked to higher systemic exposure to SN-38. oup.comnih.gov
Another significant polymorphism, particularly prevalent in Asian populations, is UGT1A16. nih.govmdpi.com This variant also leads to decreased enzymatic activity and is associated with an increased risk of severe neutropenia and diarrhea. portlandpress.comnih.govcancertreatmentjournal.com Patients who are heterozygous for both the UGT1A128 and UGT1A16* alleles may also experience higher exposure to SN-38 and an elevated risk of adverse effects. nih.gov The predictive value of these polymorphisms has led to recommendations for considering a reduced starting dose of this compound for patients known to be homozygous for the UGT1A128* allele. nih.govcancertreatmentjournal.comascopubs.org
Table 1: Influence of UGT1A1 Genotype on this compound-Induced Severe Neutropenia
| UGT1A1 Genotype | Genotype Description | Effect on UGT1A1 Enzyme Activity | Impact on SN-38 Exposure | Associated Risk of Severe Neutropenia | Supporting Evidence (Citation) |
|---|---|---|---|---|---|
| 1/1 | Wild-Type | Normal | Normal | Baseline risk | nih.gov |
| 1/28 | Heterozygous Variant | Reduced | Increased | Increased risk compared to wild-type | cancertreatmentjournal.compharmgkb.org |
| 28/28 | Homozygous Variant | Significantly Reduced | Significantly Increased | High risk (up to 50% incidence of grade 4 neutropenia reported) | nih.govpharmgkb.org |
| 1/6 | Heterozygous Variant | Reduced | Increased | Increased risk, particularly in Asian populations | pharmgkb.orgmdpi.com |
| 6/6 | Homozygous Variant | Significantly Reduced | Significantly Increased | High risk, particularly in Asian populations | nih.gov |
| 6/28 | Compound Heterozygous | Significantly Reduced | Significantly Increased | High risk | nih.gov |
Early-Onset Cholinergic Syndrome
Anticholinesterase Activity of this compound
This compound administration is frequently associated with an early-onset cholinergic syndrome, characterized by symptoms such as diaphoresis, flushing, abdominal cramping, and diarrhea occurring within 24 hours of treatment. cancercareontario.cabccancer.bc.cacancercareontario.ca The molecular basis for this syndrome is attributed to the anticholinesterase activity of the parent this compound compound. cancercareontario.cacancernetwork.comresearchgate.net
This compound, particularly in its lactone form, acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). researchgate.net By inhibiting AChE, this compound leads to an accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses, resulting in overstimulation of the parasympathetic nervous system. nih.govnih.gov This increased cholinergic activity manifests as the characteristic symptoms of the syndrome. bccancer.bc.cacancercareontario.ca
Research has shown that the lactone form of this compound is a more potent inhibitor of AChE than its carboxylate form. researchgate.net This may explain the transient nature of the cholinergic symptoms, as this compound is hydrolyzed to the less active carboxylate form in the body. researchgate.net While the active metabolite SN-38 is responsible for the delayed toxicities, it does not appear to inhibit AChE. nih.gov
Interestingly, some studies have questioned the direct and sole role of AChE inhibition in the cholinergic syndrome, suggesting that while this compound does inhibit the enzyme in vitro, the changes in blood AChE activity during infusion in patients are minimal. nih.gov Despite this, the clinical presentation and the successful management of symptoms with the anticholinergic agent atropine strongly support the involvement of a cholinergic mechanism. cancercareontario.cabccancer.bc.ca
Other Organ Toxicities: Molecular Mechanisms
Interstitial Pulmonary Disease
Although infrequent, this compound has been associated with the development of interstitial pulmonary disease (IPD), a serious and potentially fatal toxicity. nih.govresearchgate.netfrontiersin.org The precise molecular mechanisms underlying this compound-induced IPD are not fully elucidated, but two main pathways have been proposed: direct cellular injury and hypersensitivity reactions. researchgate.netfrontiersin.orgdntb.gov.ua
In the direct injury model, this compound or its metabolites are thought to directly damage lung epithelial and endothelial cells. frontiersin.orgdntb.gov.ua This cellular damage can trigger an inflammatory cascade, leading to the accumulation of inflammatory cells like lymphocytes and macrophages in the lung tissue. nih.govdntb.gov.ua The release of pro-inflammatory cytokines can then result in chronic inflammation and varying degrees of pulmonary fibrosis. dntb.gov.ua
The second proposed mechanism involves a hypersensitivity or immune-mediated reaction. researchgate.netfrontiersin.orgdntb.gov.ua Evidence for this includes the predominance of lymphocytes found in the bronchoalveolar lavage fluid of some patients who developed this compound-induced pneumonitis, suggesting a significant immune system involvement. nih.gov In this scenario, the drug may act as a hapten, triggering an immune response that targets the lung tissue. frontiersin.orgresearchgate.net The improvement of pulmonary toxicity in many patients following corticosteroid therapy further supports the role of an immune-mediated process. nih.gov
Myocardial Ischemic Events
Cardiovascular toxicities, including myocardial ischemic events, have been uncommonly observed in patients receiving this compound. hres.ca The specific molecular mechanisms causing these events have not been definitively determined. hres.ca However, potential pathways can be extrapolated from the known effects of other chemotherapeutic agents.
One possible mechanism is coronary vasospasm, a transient narrowing of the coronary arteries that can lead to myocardial ischemia. ahajournals.org This has been proposed for other antimetabolite drugs. nih.gov Another potential contributor could be the induction of a prothrombotic state. Chemotherapy-induced endothelial cell dysfunction can expose the subendothelial layer, activating the tissue factor pathway and increasing the risk of thrombus formation. nih.govnih.gov It is also possible that this compound directly or indirectly induces an inflammatory response within the coronary vasculature, leading to plaque instability and rupture. nih.gov While a causal link has not been firmly established, the observation of these events warrants clinical awareness. hres.ca
Speech Disorders
Transient speech disorders, such as dysarthria, have been reported to occur during or shortly after the infusion of this compound. cancercareontario.cacancercareontario.canih.gov These episodes are typically reversible, resolving within minutes to hours. cancercareontario.cacancercareontario.ca The underlying molecular mechanism is not fully understood but is thought to be related to the drug's cholinergic effects. nih.govnih.gov
The proposed mechanism involves the inhibition of acetylcholinesterase by this compound, leading to increased cholinergic stimulation. nih.govmathewsopenaccess.com The hypoglossal nerve, which controls tongue movement essential for speech, is particularly sensitive to cholinergic stimulation. nih.gov It is hypothesized that the increased cholinergic activity may lead to a temporary disruption in the fine motor control of the tongue muscles, resulting in dysarthria. nih.gov The fact that these speech disorders sometimes occur alongside other cholinergic or neurologic symptoms supports this hypothesis. cancercareontario.cacancercareontario.ca While this compound can cross the blood-brain barrier to a limited extent, it is the peripheral cholinergic overstimulation that is the more likely cause of this transient neurological toxicity. mathewsopenaccess.com
Renal Failure Mechanisms
The precise molecular mechanisms underlying direct this compound hydrochloride-induced renal failure are not yet fully elucidated, and nephrotoxicity is often considered a secondary consequence of other treatment-related complications. mdpi.comfrontiersin.org Reports of renal impairment and acute kidney injury (AKI) are typically associated with patients who become volume depleted due to severe this compound-induced vomiting and/or diarrhea. researchgate.net
Despite this, there is evidence to suggest a potential for direct renal effects. Cases of renal insufficiency and fatal AKI have been reported in patients receiving this compound. mdpi.com Furthermore, an in silico analysis using the ADVERPred tool predicted nephrotoxicity as a potential adverse effect of this compound, with a probability score (Pa) of 0.569. umlub.plresearchgate.net
This compound and its active metabolite, SN-38, are primarily eliminated through hepatic metabolism and biliary excretion, with urinary excretion of SN-38 accounting for less than 1% of the administered dose. wjgnet.com However, studies have shown that cancer patients with severe renal failure can exhibit significantly higher plasma concentrations of SN-38. wjgnet.com This suggests that while the kidneys are not the main route of elimination, impaired renal function can alter the pharmacokinetics of the active metabolite, potentially leading to increased systemic toxicity. This finding may indicate a cycle where pre-existing renal dysfunction could heighten the risk and severity of this compound toxicity, although the initial molecular insult to the kidneys by the drug remains unclear. General mechanisms of chemotherapy-induced nephrotoxicity include direct tubular toxicity, oxidative stress, and inflammation, but specific research confirming these pathways for this compound is limited. mdpi.comnih.govoup.com
Chemotherapy-Induced Pain: TLR4-Mediated Glial Activation
Emerging research points to a sophisticated molecular pathway to explain this compound-induced pain, proposing a "gut-CNS axis" where peripheral gut toxicity directly drives pain signaling in the central nervous system (CNS). nrf.com.au This mechanism is centrally mediated by Toll-like receptor 4 (TLR4), an innate immune receptor. aacrjournals.orgnih.gov
The proposed sequence of events begins in the gastrointestinal tract. This compound and its active metabolite, SN-38, induce significant mucosal damage, apoptosis, and inflammation in the gut. aacrjournals.org This tissue injury leads to the release of endogenous danger signals known as damage-associated molecular patterns (DAMPs) and allows for the translocation of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from gut bacteria. nrf.com.au Preliminary in silico docking data suggest that SN-38 itself may act as a ligand for the TLR4/MD-2 complex, directly initiating an inflammatory response. aacrjournals.org
These danger signals (DAMPs and PAMPs) activate TLR4 on the surface of intestinal epithelial cells and immune cells within the lamina propria. aacrjournals.orgbiorxiv.org TLR4 activation initiates a powerful pro-inflammatory cascade, primarily through the NF-κB signaling pathway, resulting in the production and release of inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nrf.com.auaacrjournals.org
These peripherally generated inflammatory mediators are hypothesized to cross the blood-brain barrier, which may be compromised by systemic inflammation, and enter the CNS. nrf.com.aunih.gov Within the CNS, these molecules activate TLR4 receptors expressed on glial cells, specifically astrocytes and microglia. nrf.com.au The activation of these glial cells causes them to release substances that increase neuronal excitability, leading to the development and potentiation of neuropathic pain. nrf.com.au
This hypothesis is strongly supported by animal studies. In research using wild-type (WT) and TLR4-deficient (Tlr4 null) mice, the genetic deletion of TLR4 provided significant protection against this compound-induced toxicities.
Table 1: Effects of TLR4 Deletion on this compound-Induced Toxicities in Mice
| Parameter | Observation in Wild-Type (WT) Mice | Observation in TLR4-Deficient Mice | Reference |
|---|---|---|---|
| Diarrhea Severity | Significant diarrhea, peaking at 24 hours. | Significantly improved diarrhea profile (P < 0.0001). | aacrjournals.org |
| Weight Loss | Significant body weight loss over 96 hours. | Significantly less body weight loss (P = 0.003 at 24h). | aacrjournals.org |
| Intestinal Apoptosis | Increased apoptosis in the jejunum and ileum. | Significantly decreased crypt apoptosis (P < 0.0001). | aacrjournals.org |
| Intestinal Permeability (LPS Translocation) | Increased translocation of LPS. | Significantly lower LPS translocation (P < 0.0001). | aacrjournals.org |
| Glial Activation (GFAP Staining in Spinal Cord) | Increased staining, indicative of astrocytic activation. | Significantly lower GFAP staining compared to WT mice. | aacrjournals.org |
These findings indicate that TLR4 is uniquely positioned to mediate both the gastrointestinal toxicity and the associated pain induced by this compound, highlighting the gut-CNS axis as a critical pathway in this toxicity profile. aacrjournals.org
Advanced Therapeutic Strategies and Research Directions for Irinotecan Hydrochloride
Mechanistic Insights into Combination Therapies
The rationale for combining irinotecan (B1672180) with other agents stems from the potential for synergistic or additive effects, the ability to target different pathways in cancer cell proliferation and survival, and the aim of overcoming resistance mechanisms.
The combination of this compound with fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU) and its oral prodrug capecitabine, often administered with leucovorin to enhance 5-FU's activity, is a standard of care in colorectal cancer. nih.govresearchgate.net The lack of cross-resistance between this compound and 5-FU provides a strong basis for their combined use. researchgate.netnih.gov
The primary mechanism of this compound involves the inhibition of topoisomerase I, leading to DNA single-strand breaks. scielo.brscielo.brtg.org.au In contrast, the active metabolites of 5-FU interfere with DNA synthesis by inhibiting thymidylate synthase and by being incorporated into DNA and RNA. nih.govtg.org.au The synergistic interaction is sequence-dependent, with preclinical studies indicating that administering this compound before 5-fluorouracil results in more significant tumor growth inhibition. scielo.braacrjournals.org This sequence may lead to more persistent DNA damage. scielo.br Some research suggests that this compound treatment can decrease the activity of thymidylate synthase, the target of 5-FU, potentially enhancing its cytotoxic effects. aacrjournals.org
The combination of this compound with platinum analogs like cisplatin (B142131) and oxaliplatin (B1677828) is another effective strategy, particularly in gastrointestinal and lung cancers. mdpi.com These platinum compounds act as bifunctional alkylating agents, forming DNA adducts that interfere with DNA replication and transcription. mdpi.com
The distinct mechanisms of action of this compound (topoisomerase I inhibition) and platinum analogs (DNA adduct formation) provide a strong rationale for their combination. scielo.brmdpi.com Preclinical studies have demonstrated synergistic interactions between these agents. For instance, the combination of nedaplatin, a cisplatin analogue, with this compound showed marked synergistic effects in lung cancer cell lines. aacrjournals.org The proposed mechanism for this synergy involves the enhancement of this compound's topoisomerase I-inhibitory activity by the platinum analog. aacrjournals.org The combination of this compound, oxaliplatin, and 5-FU/leucovorin (FOLFOXIRI regimen) is a high-intensity chemotherapy regimen used in colorectal cancer. nih.govfrontiersin.org
Integrating this compound with molecularly-targeted agents represents a significant advancement in personalized cancer therapy. Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), and cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR), are key examples. dana-farber.orgstanford.edu
Bevacizumab: This agent inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and spread. dana-farber.org Combining bevacizumab with this compound-based chemotherapy has been shown to improve progression-free survival in metastatic colorectal cancer. frontiersin.org The rationale is to simultaneously target tumor cell proliferation with chemotherapy and the tumor's blood supply with the anti-angiogenic agent.
Cetuximab: This monoclonal antibody blocks the EGFR signaling pathway, which is often overactive in cancer cells, promoting their growth and survival. dana-farber.org In patients with KRAS wild-type metastatic colorectal cancer, the combination of cetuximab and this compound has demonstrated efficacy, particularly in cases that have become resistant to this compound alone. frontiersin.orgpfizer.com Cetuximab may restore sensitivity to this compound. frontiersin.org Clinical trials have explored the combination of this compound and cetuximab, with or without bevacizumab, to determine the most effective regimen. dana-farber.orgclinicaltrials.govnih.govnih.gov
This compound's mechanism of action, which involves inducing DNA single-strand breaks that can be converted to lethal double-strand breaks during DNA replication, makes it a prime candidate for combination with inhibitors of DNA damage repair (DDR). tg.org.aunih.gov The goal is to prevent cancer cells from repairing the DNA damage caused by this compound, thereby enhancing its cytotoxic effect.
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) enzymes play a crucial role in the repair of single-strand DNA breaks. nih.govcancer.gov Inhibiting PARP leads to the accumulation of these breaks, which can result in the formation of double-strand breaks. nih.gov The combination of PARP inhibitors (like niraparib (B1663559) and rucaparib) with this compound has shown significant synergistic effects in preclinical models of colon cancer. cancer.govnih.govsci-hub.se This synergy is thought to result from the dual assault on DNA integrity and repair. nih.gov
ATM and ATR Inhibitors: Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) are key kinases that signal the presence of DNA damage and activate cell cycle checkpoints and repair pathways. Inhibiting these kinases can prevent the cell from arresting the cell cycle to repair damage, leading to cell death. The combination of an ATR inhibitor (VE-821) with this compound has been shown to sensitize colon cancer cells to the drug. frontiersin.org Furthermore, the simultaneous inhibition of both PARP and ATR has demonstrated a novel approach to enhance this compound's activity, particularly in cells with reduced ATM levels. frontiersin.org
Epigenetic modifications, such as DNA methylation, can lead to drug resistance by altering the expression of genes involved in drug transport, metabolism, and targets. researchgate.netoaepublish.com Combining this compound with epigenetic modifying agents aims to reverse these resistance mechanisms.
DNA methyltransferase (DNMT) inhibitors, such as decitabine (B1684300) and guadecitabine (B612196), can reactivate the expression of silenced tumor suppressor genes and may also modulate the expression of drug transporters. researchgate.netjst.go.jp Preclinical studies in colorectal cancer cell lines have shown that DNMT inhibitors can have synergistic effects on the cytotoxicity of this compound. jst.go.jp Clinical trials have been initiated to investigate the combination of this compound with DNMT inhibitors like guadecitabine to overcome acquired resistance. researchgate.netoaepublish.comnih.gov The rationale is that by altering the epigenetic landscape, these agents can re-sensitize tumors to the effects of this compound.
Rationale for Combining with DNA Repair Inhibitors (e.g., PARP inhibitors, ATM inhibitors)
Novel this compound Hydrochloride Derivatives and Prodrugs
Research is actively focused on developing novel derivatives and prodrugs of this compound and its highly potent active metabolite, SN-38, to improve their pharmacological properties. nih.govacs.org A major challenge with SN-38 is its poor water solubility, which prevents its direct parental administration. nih.govacs.orgnih.gov
Several strategies are being explored:
Poly(ethylene glycol) (PEG) Conjugation: Creating PEGylated prodrugs of SN-38, such as PEG-SN38, has been shown to significantly increase water solubility. nih.govacs.org These multi-arm PEG conjugates can carry a high drug load and have demonstrated potent in vitro and in vivo anticancer activity, in some cases superior to this compound itself. nih.gov
Liposomal Formulations: Encapsulating this compound or its derivatives in liposomes can alter the drug's pharmacokinetic profile and potentially enhance its delivery to tumor tissues. nih.gov Novel SN-38 derivative-based liposomes have been developed to improve stability, drug loading, and tumor targeting. nih.gov
Novel Derivatives: The development of new camptothecin (B557342) analogs continues. For example, exatecan (B1662903) (DX-8951f) is a synthetic, water-soluble analog that does not require enzymatic activation like this compound and has shown greater potency in inhibiting topoisomerase I than SN-38. iiarjournals.org
Targeted Prodrugs: BGC0222 is a novel prodrug that conjugates an this compound derivative to a peptide that binds to integrin αVβ3, which is often overexpressed on tumor neovasculature. medchemexpress.com This approach aims to target the drug more specifically to the tumor site. medchemexpress.com
These novel formulations and derivatives hold the promise of improving the therapeutic window of this compound-based therapy by increasing efficacy and potentially reducing toxicity.
Design and Mechanism of Action of Next-Generation Analogues (e.g., T-1201)
To improve upon the therapeutic index of this compound, next-generation analogues are being developed. One such example is T-1201, a novel small molecule drug conjugate (SMDC). taivex.com
Design: T-1201 is designed with a mechanism similar to an antibody-drug conjugate (ADC). It utilizes the potent active metabolite of this compound, SN-38, as its cytotoxic payload. taivex.com
Mechanism of Action: T-1201 is engineered to specifically target a cell surface marker, phosphatidylserine, which allows for the precise identification of cancer cells. taivex.com This targeted approach aims to deliver the cytotoxic payload directly to the tumor, potentially reducing systemic toxicity. The activity of T-1201 has been demonstrated in various in vivo xenograft models, including colorectal, pancreatic, prostate, lung, breast, and liver cancers. taivex.com
Prodrugs with Targeted Delivery Systems (e.g., Small Molecule Drug Conjugates)
Small molecule-drug conjugates (SMDCs) represent a promising strategy for targeted cancer therapy. mdpi.com
Design Principles: SMDCs are constructed with a targeting ligand (a peptide or small molecule) that binds to specific receptors or antigens overexpressed on tumor cells. This ligand is connected via a linker to a potent cytotoxic agent, such as SN-38. mdpi.com
Advantages over ADCs: SMDCs often have advantages over antibody-drug conjugates (ADCs), including easier synthesis, smaller size which can lead to better tumor penetration, and they are typically non-immunogenic. mdpi.com
Example: PEN-866 is an SMDC that uses an HSP90-targeting moiety linked to SN-38. Given that HSP90 is overexpressed in many tumors, this allows for targeted delivery of the cytotoxic payload. mdpi.com Another example involves sacituzumab govitecan, an ADC that delivers SN-38 and has shown efficacy in tumor types where this compound alone was less effective. aacrjournals.org
Advanced Drug Delivery Systems
Advanced drug delivery systems are being developed to optimize the pharmacokinetic profile of this compound, increase its concentration at the tumor site, and minimize systemic exposure.
Nanoliposomal Formulations (e.g., this compound Liposome (B1194612) Injection)
Nanoliposomal this compound (nal-IRI), commercially known as Onivyde®, is a formulation where this compound is encapsulated within a lipid bilayer vesicle. bccancer.bc.canih.gov
Pharmacokinetic Advantages: This encapsulation protects the this compound from premature conversion and metabolism in the plasma, leading to a significantly longer half-life and increased area under the curve (AUC) compared to non-liposomal this compound. nih.govaacrjournals.org Specifically, the liposomal formulation helps to stabilize the active lactone form of this compound. aacrjournals.org In rats, this resulted in a 344-fold increase in AUC and a 39.6-fold increase in half-life. aacrjournals.org
Mechanism: The liposomal delivery system is designed for sustained release and local conversion of this compound to SN-38 within the tumor. clinicaltrials.gov
Enhanced Accumulation and Prodrug Conversion within the Tumor Microenvironment
The design of nanoliposomal this compound leverages the unique characteristics of the tumor microenvironment.
Enhanced Permeability and Retention (EPR) Effect: The small size of the liposomes allows them to preferentially accumulate in tumor tissues through the leaky vasculature characteristic of many solid tumors, a phenomenon known as the EPR effect. aacrjournals.orgmdpi.com
Intratumoral Conversion: Once accumulated in the tumor, the liposomes are taken up by tumor-associated macrophages or release their payload in the interstitial space. clinicaltrials.gov The this compound is then converted to its active metabolite, SN-38, by intratumoral enzymes like carboxylesterases (CES). aacrjournals.orgnih.gov This localized conversion leads to high concentrations of SN-38 directly at the tumor site, enhancing its anti-tumor activity while potentially reducing systemic toxicity. aacrjournals.orgaacrjournals.org Studies have shown that nal-IRI can achieve higher and more sustained intratumoral levels of both this compound and SN-38 compared to the free drug. nih.govaacrjournals.orgresearchgate.net The duration of SN-38 concentration above a critical threshold within the tumor has been identified as a key determinant of antitumor activity. nih.govaacrjournals.org
Therapeutic Targets and Pathway Modulation Beyond Topoisomerase I
While topoisomerase I is the primary target of this compound's active metabolite, SN-38, research suggests its cytotoxic effects may involve other molecular pathways. mdpi.comgibsononcology.comnih.gov
p53 Pathway: SN-38 has been shown to induce the expression and phosphorylation of the tumor suppressor protein p53. mdpi.com The activation of p53 can lead to the expression of pro-apoptotic genes like BAX, NOXA, and PUMA, contributing to cell death. mdpi.com this compound has been observed to be more effective in inducing apoptosis in colorectal cancer cells with high p53 expression, regardless of its mutation status. nih.gov It can also increase the expression of the Fas receptor, sensitizing cells to Fas-mediated apoptosis, partly in a p53-independent manner. nih.gov
Interaction with Other Proteins: The active metabolite SN-38 may also interact with other key cellular proteins, including the mouse double minute 2 homolog (MDM2) protein, which is involved in p53-mediated cell death, and the anti-apoptotic protein BCL-xL. mdpi.com
Radiosensitization: this compound can act as a radiosensitizer, an effect attributed to the ATM/CHK/CDC25C/CDC2 signaling pathway, which results in G2/M phase cell cycle arrest and apoptosis. mdpi.com
Biomarker Discovery and Validation for Response and Resistance
Identifying predictive biomarkers is crucial for personalizing this compound therapy and improving patient outcomes. nih.gov Research has focused on genetic variations, gene expression levels, and protein expression as potential indicators of drug response and resistance. mdpi.comnih.gov
UGT1A1 Polymorphisms: The UGT1A1 gene encodes an enzyme responsible for the glucuronidation and inactivation of SN-38. nih.govcancertreatmentjournal.com Polymorphisms in this gene, such as UGT1A128 and UGT1A16, can lead to reduced enzyme activity, resulting in higher levels of active SN-38 and an increased risk of toxicity. nih.govnih.gov While strongly linked to toxicity, the predictive value of UGT1A1 genotypes for treatment efficacy is still debated, with some studies suggesting a better response in patients with certain variants, possibly due to higher effective drug exposure, while others show no significant correlation with survival outcomes. nih.govcancertreatmentjournal.comjcancer.org
Topoisomerase I (TOP1) Expression and Gene Copy Number: As the direct target of SN-38, the expression level of TOP1 is a logical biomarker candidate. mdpi.com High TOP1 expression, at both the mRNA and protein level, has been associated with a better response to this compound-based therapy in some studies of colorectal cancer. nih.govd-nb.infoaacrjournals.org However, results have been inconsistent across different studies. nih.gov Increased TOP1 gene copy number has also been investigated as a potential predictor of response. d-nb.info
Other Potential Biomarkers: Research has identified other genes and pathways potentially involved in this compound resistance. This includes genes involved in DNA repair (e.g., TDP1, APTX, ERCC1, ERCC2), drug efflux (e.g., ABCB1, ABCG2), and various signaling pathways like the MAPK pathway. nih.govplos.orgplos.orgoup.com For instance, RNA-seq analysis of colorectal cancer cell lines has identified genes like CITED2 as being highly expressed in this compound-resistant cells. nih.gove-century.us
Personalized Medicine Approaches and Dosing Algorithms for this compound Hydrochloride
The administration of this compound hydrochloride is characterized by significant interindividual variability in both patient response and toxicity profiles. nih.gov This variability is a major clinical challenge, leading to the development of advanced therapeutic strategies aimed at personalizing treatment. cancernetwork.com The core of these strategies lies in understanding and predicting how a specific patient will metabolize the drug and respond to its cytotoxic effects. By tailoring treatment to the individual, the goal is to maximize therapeutic efficacy while minimizing severe, and sometimes life-threatening, adverse events. nih.gov Research in this area focuses primarily on pharmacogenomics, phenotype-based dosing algorithms, and therapeutic drug monitoring. nih.govnih.gov
Pharmacogenomic-Guided Strategies
Pharmacogenomics is the most extensively studied approach for personalizing this compound therapy. nih.gov This field investigates how a patient's genetic makeup affects their response to drugs. For this compound, the focus is on genes that code for enzymes involved in its metabolic pathway.
The Role of UGT1A1:
This compound is a prodrug that is converted into its highly active metabolite, SN-38. nih.govnih.gov The subsequent inactivation and detoxification of SN-38 are primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), which converts SN-38 into the inactive SN-38 glucuronide (SN-38G). nih.govresearchgate.net Genetic variations, or polymorphisms, in the UGT1A1 gene can lead to reduced enzyme activity. ascopubs.org This impaired metabolism results in higher and more prolonged exposure to the active SN-38, significantly increasing the risk of severe toxicities such as neutropenia and diarrhea. ascopubs.orgtandfonline.commdpi.com
The most clinically significant polymorphism is UGT1A128, which is common in Caucasian populations. nih.govnih.gov Another important variant, UGT1A16, is more prevalent in Asian populations. nih.govtandfonline.com Patients who are homozygous for these variants (e.g., UGT1A128/28 or UGT1A16/6) are considered "poor metabolizers" and face a substantially elevated risk of toxicity when treated with standard this compound doses. ascopubs.orgtandfonline.com Consequently, regulatory bodies and pharmacogenetic working groups recommend pre-treatment genotyping for UGT1A1. ascopubs.orgtandfonline.compharmgkb.org
Table 1: UGT1A1 Genotypes and Associated Metabolic Phenotypes
| Genotype | Metabolic Phenotype | Clinical Implication for this compound Therapy | Associated Alleles |
|---|---|---|---|
| 1/1 | Normal Metabolizer | Normal risk of toxicity; standard dosing is generally appropriate. pharmgkb.org | Wild-type allele associated with normal enzyme function. mdpi.com |
| 1/28 or 1/6 | Intermediate Metabolizer | Slightly increased risk of toxicity compared to normal metabolizers. tandfonline.com | Heterozygous for a reduced-function allele. tandfonline.com |
| 28/28 or 6/6 | Poor Metabolizer | Significantly increased risk of severe neutropenia and diarrhea. ascopubs.orgtandfonline.com Genotype-guided dose reduction is recommended. pharmgkb.org | Homozygous for a reduced-function allele. ascopubs.org |
Other Genetic Considerations:
While UGT1A1 is the most critical biomarker, research has identified other genes that may influence this compound's pharmacokinetics and pharmacodynamics. nih.gov These include genes for drug transporters like ABCC2 and genes involved in DNA repair pathways such as TDP1 and XRCC1, which can play a role in both toxicity and treatment response. nih.gov However, the clinical utility of testing for these additional genetic markers is still under investigation and not yet standard practice. nih.gov
Dosing Algorithms
Building on pharmacogenomic data, researchers have developed dosing algorithms to proactively adjust this compound administration.
Genotype-Based Dosing:
Several international consortia have published guidelines for UGT1A1 genotype-guided dosing. The French National Network of Pharmacogenetics (RNPGx) and the Dutch Pharmacogenetics Working Group (DPWG) recommend dose reductions for patients identified as poor metabolizers. tandfonline.compharmgkb.org For patients homozygous for the UGT1A128 allele, a dose reduction of 25-30% is often recommended for the first cycle, particularly if other risk factors are present. pharmgkb.org Conversely, patients with the normal UGT1A11/*1 genotype may be candidates for higher doses. tandfonline.compharmgkb.org
Table 2: Example of a Genotype-Guided Dosing Recommendation Framework
| Patient Genotype | Recommended Action | Rationale |
|---|---|---|
| UGT1A11/1 (Wild-Type) | Administer standard this compound dose. Dose intensification may be considered. pharmgkb.org | Normal enzyme activity allows for standard metabolism of SN-38. mdpi.com |
| UGT1A11/28 (Heterozygous) | Administer standard this compound dose, with close monitoring for toxicity. tandfonline.com | Intermediate enzyme activity; generally able to tolerate standard doses but may have slightly higher risk. tandfonline.com |
| UGT1A128/28 (Homozygous) | Reduce initial this compound dose by at least one level or by 25-30%. pharmgkb.org | Low enzyme activity leads to high exposure to active SN-38, increasing toxicity risk. ascopubs.org |
Phenotype-Based Dosing:
An alternative or complementary approach involves phenotyping, which measures the actual activity of a metabolic enzyme rather than just its genetic code. A notable example is a dosing algorithm based on the activity of the Cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.netaacrjournals.org CYP3A4 is involved in an alternative metabolic pathway that inactivates this compound itself, competing with its conversion to the active SN-38. researchgate.netaacrjournals.org
A randomized clinical trial assessed an algorithm that calculated the this compound dose based on a patient's CYP3A4 activity (measured by a midazolam clearance test), along with other factors like height and γ-glutamyl-transferase levels. nih.govaacrjournals.org The study found that while the average dose was similar between the algorithm group and the standard body-surface-area-dosed group, the algorithm-based approach led to significant improvements. nih.gov
Table 3: Research Findings from a CYP3A4 Phenotype-Based Dosing Trial
| Parameter | Standard Dosing Group (Group A) | Algorithm-Based Dosing Group (Group B) | Key Finding |
|---|---|---|---|
| Interindividual Variability in SN-38 Exposure (AUC) | Standard Variability | Reduced by 25% nih.gov | Dosing based on CYP3A4 phenotype leads to more predictable drug exposure. nih.gov |
| Incidence of Grade 3-4 Neutropenia | 45% nih.gov | 10% nih.gov | The algorithm significantly lowered the risk of severe hematological toxicity. nih.gov |
These findings suggest that incorporating CYP3A4 phenotyping, potentially in combination with UGT1A1 genotyping, could offer a more comprehensive strategy for personalizing this compound treatment. nih.gov
Therapeutic Drug Monitoring (TDM)
Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring the concentration of a drug in a patient's blood at specific intervals. acs.orgnih.gov For this compound, TDM allows for real-time dose adjustments to maintain drug exposure within a target therapeutic window, thereby optimizing treatment on an individual basis. innoget.comunive.it This approach can account for all sources of pharmacokinetic variability, including genetic factors, drug-drug interactions, and patient physiology. nih.gov
Traditionally, TDM in oncology has relied on complex and time-consuming laboratory techniques like mass spectrometry. acs.org However, research is advancing toward faster, more accessible methods suitable for point-of-care testing. innoget.comunive.it Novel technologies under development include:
Electrochemical Biosensors: These devices use an enzymatic reaction to quantify this compound levels in plasma. acs.orgnih.gov One such biosensor uses the principle that this compound inhibits the enzyme acetylcholinesterase (AChE), providing a rapid measurement of the drug's concentration. acs.orgnih.gov
Aptamer-Based Biosensors: Aptamers, which are single-stranded DNA or RNA oligonucleotides, can be designed to bind to specific molecules like this compound with high affinity. aptamergroup.com Researchers have developed aptasensors that can detect clinically relevant concentrations of this compound in plasma, with results that correlate well with standard analytical methods. aptamergroup.com
These emerging TDM technologies hold the promise of making real-time, personalized dosing of this compound hydrochloride a routine clinical reality. innoget.comaptamergroup.com
Global Research Landscape and Future Perspectives in Irinotecan Hydrochloride Studies
Current Research Trends and Investment
The market for irinotecan (B1672180) hydrochloride is experiencing consistent growth, with projections indicating a market size of $850 million by 2025 and a compound annual growth rate (CAGR) of 5.2% between 2026 and 2032. verifiedmarketresearch.comarchivemarketresearch.com This growth is largely driven by the increasing incidence of colorectal cancer, a primary indication for this compound, and the global demand for effective chemotherapy options. archivemarketresearch.com The market for the liposomal formulation of this compound hydrochloride is also expanding, with a valuation of USD 1.2 billion in 2024 and a predicted rise to USD 2.5 billion by 2033, reflecting a CAGR of 9.5% from 2026 to 2033. marketresearchintellect.com
Key trends shaping the research and investment landscape include:
Combination Therapies: A significant focus of current research is on leveraging this compound's synergistic effects with other anticancer agents to improve efficacy across various cancer types. archivemarketresearch.com
Advanced Drug Delivery Systems: The development of novel formulations, such as liposomal this compound (nal-IRI), is a major area of investment. archivemarketresearch.commdpi.com These systems aim to enhance drug delivery to tumor tissues, improve treatment outcomes, and reduce side effects. archivemarketresearch.com
Personalized Medicine: Research is increasingly directed towards identifying biomarkers that can predict a patient's response to this compound. archivemarketresearch.com This approach facilitates more targeted and effective treatment strategies. archivemarketresearch.com
Emerging Markets: The availability and use of this compound are expanding in emerging economies, driven by improving healthcare infrastructure and local production capabilities. verifiedmarketresearch.com The market in these regions is expected to grow at a CAGR of 8% from 2023 to 2030. verifiedmarketresearch.com
Generic Competition: The rise of generic versions of this compound hydrochloride has increased market competition and influenced pricing, making the treatment more accessible. verifiedmarketresearch.comdrugpatentwatch.com Generic versions now constitute over 50% of the total market share in some areas. verifiedmarketresearch.com
Global investment in cancer research and development, which reached $230 billion in 2022, continues to fuel advancements in chemotherapy, including studies related to this compound. verifiedmarketresearch.com
Emerging Therapeutic Applications in Various Cancer Types
While established in the treatment of colorectal cancer, the therapeutic application of this compound hydrochloride is expanding to other malignancies. mdpi.comnih.gov
Pancreatic Cancer: this compound, often in combination with other agents like 5-fluorouracil (B62378) and leucovorin (in the FOLFIRI regimen), is used for pancreatic cancer, particularly after initial treatments have failed. nih.govwikipedia.org In February 2024, the U.S. Food and Drug Administration (FDA) approved liposomal this compound in combination with oxaliplatin (B1677828), fluorouracil, and leucovorin for the first-line treatment of metastatic pancreatic adenocarcinoma. wikipedia.org
Lung Cancer: this compound is utilized in the treatment of small cell lung cancer, typically in combination with cisplatin (B142131). wikipedia.org
Other Cancers: Clinical use and research have also explored this compound's efficacy in gastric, ovarian, and cervical cancers. mdpi.comnih.gov
The development of new formulations, such as PEGylated liposomal this compound (MM-398), has shown promise in preclinical models for treating brain metastases. mdpi.com
Ongoing Clinical Trials: Focus on Molecular and Mechanistic Endpoints
Numerous clinical trials are currently investigating this compound hydrochloride, with a growing emphasis on understanding the molecular and mechanistic factors that influence treatment outcomes. These trials often involve combination therapies and aim to identify predictive biomarkers.
Some notable ongoing, NCI-supported clinical trials include:
| Trial Name/Description | Status |
| Ramucirumab and Paclitaxel or FOLFIRI in Advanced Small Bowel Cancers | Active |
| Testing the Use of the Usual Chemotherapy before and after Surgery for Removable Pancreatic Cancer | Active |
| A Study of Amivantamab and mFOLFOX6 or FOLFIRI Versus Cetuximab and mFOLFOX6 or FOLFIRI as First-line Treatment in Participants With KRAS/NRAS and BRAF Wild-type Unresectable or Metastatic Left-sided Colorectal Cancer | Active |
| Modified Chemotherapy Alternated with Biweekly Gemcitabine plus Nab-Paclitaxel for the Treatment of Stage IV Pancreatic Cancer | Active |
| Chemoradiation with Combination Chemotherapy for the Treatment of Rectal Cancer | Active |
| A Study of ART0380 for the Treatment of Advanced or Metastatic Solid Tumors | Active |
| Early Identification and Treatment of Occult Metastatic Disease in Stage III Colon Cancer | Active |
These trials, among others, are crucial for refining the use of this compound, personalizing treatment, and expanding its therapeutic applications. cancer.gov
Challenges and Opportunities in Overcoming Resistance
A significant hurdle in the clinical use of this compound is the development of tumor resistance. impactfactor.org Understanding the mechanisms behind this resistance is key to developing strategies to overcome it.
Mechanisms of this compound Resistance:
Increased Drug Efflux: Cancer cells can develop resistance by increasing the expression of drug efflux transporters, such as ABCG2 and P-glycoprotein, which pump this compound and its active metabolite, SN-38, out of the cell. nih.govresearchgate.net
Altered Drug Metabolism: Variations in the activity of enzymes like UDP-glucuronosyltransferase 1A1 (UGT1A1), due to genetic polymorphisms, can affect the metabolism and inactivation of SN-38. impactfactor.orgpatsnap.com Reduced activity of carboxylesterases, which convert this compound to SN-38, can also decrease drug sensitivity. researchgate.net
Changes in Drug Target: Reduced expression or mutations in the topoisomerase I (Top1) enzyme, the target of SN-38, can lead to resistance. nih.govnih.gov
Enhanced DNA Repair: Upregulation of DNA repair pathways allows cancer cells to more effectively repair the DNA damage caused by this compound, leading to reduced cytotoxicity. impactfactor.org
Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia and altered metabolism, can contribute to drug resistance. researchgate.net
Opportunities to Overcome Resistance:
Combination Therapies: Combining this compound with other agents that target different resistance mechanisms is a promising strategy. impactfactor.org For example, combining this compound with PARP inhibitors or ATM inhibitors could target DNA repair pathways. impactfactor.org
Novel Drug Delivery Systems: Formulations like nanoliposomal this compound (nal-IRI) can enhance drug delivery to the tumor, potentially overcoming resistance mechanisms related to drug efflux. aacrjournals.org
Personalized Medicine: Biomarker profiling can help identify patients who are more likely to respond to this compound or who may benefit from specific combination therapies. impactfactor.org
Targeting Epigenetic Modifications: Combining this compound with epigenetic modifying agents, such as DNA methyltransferase inhibitors, is being explored to sensitize cancer cells to the drug. nih.gov
Translational Research from Preclinical Models to Clinical Practice
Translational research plays a vital role in bridging the gap between preclinical findings and clinical applications of this compound hydrochloride.
Preclinical Models:
In Vitro Models: Cell lines, such as HL60 human myeloid leukemia cells, are used to study the mechanisms of action and resistance to this compound and its active metabolite, SN-38. cancernetwork.com These models help in understanding how drug exposure duration and concentration affect cell kill. cancernetwork.com
In Vivo Models: Animal models, particularly xenografts in nude mice, are crucial for evaluating the in vivo antitumor activity and toxicity of this compound. cancernetwork.com For instance, the HL60 xenograft model has been used to demonstrate the high efficacy of this compound, achieving complete tumor regression. cancernetwork.com Patient-derived tumor xenograft (PDTO) models are also being used to predict clinical response to this compound. mdpi.com
Translational Insights:
Optimizing Dosing Schedules: Preclinical studies have shown that the efficacy of this compound is highly schedule-dependent, suggesting that administering the drug at an optimal schedule, rather than simply at the maximum tolerated dose, could maximize its antitumor activity. cancernetwork.com
Nanoliposomal this compound (nal-IRI): Preclinical research was instrumental in the development of nal-IRI. aacrjournals.orgaacrjournals.org Studies in mouse xenograft models demonstrated that nal-IRI could achieve higher and more sustained intratumoral concentrations of SN-38 compared to free this compound, leading to superior antitumor activity even at lower doses. aacrjournals.orgaacrjournals.org These findings directly informed the clinical development of this formulation. aacrjournals.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Translational PK/PD models that integrate data from in vitro studies, animal models, and clinical trials are being developed to better predict tumor shrinkage and clinical efficacy of this compound. mdpi.com
Integration of Multi-Omics Data in this compound Hydrochloride Research
The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is becoming increasingly important in this compound hydrochloride research. frontiersin.org This approach offers a more comprehensive understanding of the complex biological systems involved in drug response and resistance. frontiersin.org
Applications in this compound Research:
Identifying Resistance Mechanisms: Multi-omics analyses have suggested that the epithelial-to-mesenchymal transition (EMT) may be a mediator of resistance to this compound in colon and pancreatic cancers. bilkent.edu.tr
Biomarker Discovery: By analyzing multiple layers of biological data, researchers can identify more accurate predictive biomarkers for this compound response. mdpi.com Assessing multiple biomarkers simultaneously is more effective than relying on a single marker. mdpi.com
Personalizing Treatment: Integrated analysis of a patient's multi-omics profile could help in selecting the most effective treatment strategy, potentially combining this compound with other targeted therapies. mdpi.com
Understanding Drug Action: Multi-omics can provide a more complete picture of how this compound and its metabolites interact with cellular pathways, leading to new insights into its mechanism of action and potential new therapeutic targets.
The use of bioinformatics and computational tools is essential for integrating and interpreting these large and complex datasets. frontiersin.org Publicly available databases are valuable resources for supporting and validating findings from in vitro and in vivo studies. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
